Sirtinol
Description
Contextualization of Sirtuins in Biological Processes
Sirtuins are a class of NAD+-dependent protein deacetylases and/or ADP-ribosyltransferases that are highly conserved across different organisms, from bacteria and yeast to mammals. ijbs.comwikipedia.orgresearchgate.netmit.edu Their activity is intrinsically linked to the cellular metabolic state through their requirement for NAD+ as a cofactor. ijbs.comsochob.cloup.commdpi.commdpi.com
In mammalian systems, there are seven known sirtuin isoforms, designated SIRT1 through SIRT7. ijbs.comwikipedia.orgmdpi.comfrontiersin.org These isoforms exhibit distinct subcellular localizations and substrate specificities, contributing to their varied biological functions. wikipedia.orgmdpi.comfrontiersin.orgaginganddisease.org SIRT1, SIRT6, and SIRT7 are predominantly found in the nucleus, while SIRT2 is primarily cytosolic. wikipedia.orgaginganddisease.org SIRT3, SIRT4, and SIRT5 are localized in the mitochondria. ijbs.comwikipedia.orgfrontiersin.org Phylogenetic analysis classifies mammalian sirtuins into four classes (I-IV). aginganddisease.org SIRT1, SIRT2, and SIRT3 belong to Class I, SIRT4 to Class II, SIRT5 to Class III, and SIRT6 and SIRT7 to Class IV. aginganddisease.org
| Mammalian Sirtuin | Primary Subcellular Localization | Phylogenetic Class |
|---|---|---|
| SIRT1 | Nucleus (can shuttle to cytosol) | Class I |
| SIRT2 | Cytoplasm (can shuttle to nucleus) | Class I |
| SIRT3 | Mitochondria | Class I |
| SIRT4 | Mitochondria | Class II |
| SIRT5 | Mitochondria | Class III |
| SIRT6 | Nucleus | Class IV |
| SIRT7 | Nucleus | Class IV |
wikipedia.orgfrontiersin.orgaginganddisease.org
A defining characteristic of sirtuins is their dependence on NAD+ for their enzymatic activity, primarily protein deacetylation. ijbs.comresearchgate.netmit.edusochob.cloup.commdpi.commdpi.com In the deacetylation reaction, sirtuins cleave NAD+ into nicotinamide (B372718) and ADP-ribose, transferring the acetyl group from the protein substrate to the ADP-ribose. researchgate.netoup.commdpi.com This direct link to NAD+ levels positions sirtuins as key metabolic sensors, coupling the cellular energy state to the regulation of various cellular processes. ijbs.commit.edusochob.cloup.commdpi.commdpi.com Changes in cellular NAD+ levels, influenced by nutrient availability and metabolic status, directly impact sirtuin activity. ijbs.comsochob.cloup.commdpi.com
Sirtuins play significant roles in maintaining cellular homeostasis and orchestrating responses to various forms of stress, including metabolic and genotoxic stress. ijbs.comwikipedia.orgsochob.clmdpi.commdpi.comfrontiersin.orgresearchgate.netmdpi.comresearchgate.net They are involved in regulating processes such as DNA transcription and repair, metabolism, cell survival, apoptosis, inflammation, and resistance to oxidative stress. wikipedia.orgmdpi.commdpi.comfrontiersin.orgmdpi.commdpi.comresearchgate.netnih.govresearchgate.net Through the deacetylation of a wide array of protein substrates, including histones and transcription factors, sirtuins modulate gene expression and cellular signaling pathways critical for adaptation and survival under challenging conditions. sochob.cloup.commdpi.comfrontiersin.orgaginganddisease.orgmdpi.commdpi.comresearchgate.netnih.gov
NAD+-Dependent Deacetylase Activity and Metabolic Linkages
Emergence of Small Molecule Sirtuin Modulators as Research Tools
The critical roles of sirtuins in biological processes have made them attractive targets for research and potential therapeutic intervention. Small molecules that can modulate sirtuin activity, either as activators or inhibitors, have become invaluable tools for investigating sirtuin function in various cellular and physiological contexts. frontiersin.orgmdpi.comnih.govresearchgate.netnih.gov
Sirtinol was among the first small molecule inhibitors of sirtuins to be identified. caymanchem.comnih.govkoreascience.kr Its discovery was a result of phenotypic screening in yeast (Saccharomyces cerevisiae). caymanchem.comkoreascience.krresearchgate.netoup.com This high-throughput screening approach involved testing libraries of small molecules to identify compounds that produced a desired biological phenotype, in this case, the inhibition of gene silencing mediated by the yeast sirtuin Sir2p. caymanchem.comkoreascience.krresearchgate.netoup.com this compound was found to inhibit yeast Sir2p activity both in vitro and in vivo. caymanchem.comresearchgate.net Subsequent studies demonstrated its inhibitory effects on mammalian sirtuins, particularly human SIRT1 and SIRT2. caymanchem.comnih.govfishersci.ptontosight.airesearchgate.netspandidos-publications.com
Sirtuin inhibitors can be broadly classified based on their mechanism of action and structural features. Some inhibitors, like nicotinamide (a product of the sirtuin reaction), are considered mechanism-based inhibitors. mdpi.comnih.govroyalsocietypublishing.org Other inhibitors, including this compound, are thought to exert their effect by non-covalently binding to the sirtuin active site, thereby blocking substrate binding. mdpi.comnih.gov Hydroxynaphthaldehydes, a class that includes this compound, Salermide, Splitomicin, and Cambinol, are examples of sirtuin inhibitors that interfere with the sirtuin catalytic mechanism by impacting the acylated substrate binding cleft. mdpi.com This competitive inhibition can increase the apparent KM for acyl-lysine substrates, reducing sirtuin deacetylase activity at non-saturating substrate concentrations. mdpi.com Other inhibitors target the NAD+ binding site or utilize bivalent approaches. mdpi.com
This compound is characterized as a cell-permeable inhibitor of sirtuin NAD-dependent deacetylases. caymanchem.comfishersci.ptcenmed.com It has been reported to inhibit yeast Sir2p with an IC50 value of 68 μM and human SIRT1 and SIRT2 with IC50 values of 131 μM and 38 μM, respectively. caymanchem.comfishersci.pt Notably, it has been reported to have no effect on HDAC1 activity. caymanchem.comfishersci.pt Research has indicated that this compound can induce senescence-like growth arrest in human cancer cells and suppress inflammatory signaling in human dermal microvascular endothelial cells. caymanchem.com It's also important to note that studies have shown this compound can act as an intracellular iron chelator, which may contribute to its biological effects. nih.govtandfonline.com
| Inhibitor Class | Mechanism of Action | Examples |
|---|---|---|
| Mechanism-Based | Interfere directly with the catalytic reaction products | Nicotinamide |
| Acylated Substrate Site | Bind to the acylated substrate binding cleft | This compound, Salermide, Splitomicin, Cambinol |
| NAD+ Binding Site | Increase apparent KM for NAD+ | EX-527 (Selisistat) |
| Bivalent | Target both acylated substrate and NAD+ binding sites | Compound 64, SirReal2, ELT-31 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
410536-97-9 |
|---|---|
Molecular Formula |
C26H22N2O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1S)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m0/s1 |
InChI Key |
UXJFDYIHRJGPFS-SFHVURJKSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sirtinol; |
Origin of Product |
United States |
Molecular Mechanisms of Sirtinol Action
Sirtuin Isoform Inhibition Profile
Sirtinol exhibits differential inhibitory potency across various sirtuin isoforms. Its effects have been most extensively studied on yeast Sir2p and human SIRT1 and SIRT2.
Inhibition of SIRT1 Deacetylase Activity
This compound is reported to inhibit human SIRT1 deacetylase activity. Studies have indicated IC50 values for SIRT1 inhibition in the micromolar range. For instance, reported IC50 values for human SIRT1 include 131 µM and 40 µM in different in vitro assays caymanchem.comnih.govcellsignal.comfishersci.ptmerckmillipore.com. The inhibition of SIRT1 by this compound can lead to increased acetylation of SIRT1 substrates, such as p53 spandidos-publications.comapexbt.com.
Inhibition of SIRT2 Deacetylase Activity
This compound is also an inhibitor of human SIRT2. It is often reported to be more potent against SIRT2 than SIRT1. Reported IC50 values for human SIRT2 include 38 µM and 40 µM caymanchem.comcellsignal.comfishersci.ptmerckmillipore.comactivemotif.comtocris.comstemcell.com. One study indicated an IC50 of 45 µM for SIRT2 (amino acids 18–340) in vitro apexbt.com. This compound's inhibition of SIRT2 can influence the acetylation status of SIRT2 substrates, such as α-tubulin mdpi.com.
Effects on Yeast Sir2p
This compound was initially identified as an inhibitor of the yeast sirtuin Sir2p. It inhibits Sir2p transcriptional silencing activity in vivo and NAD-dependent deacetylase activity of purified recombinant yeast Sir2p in vitro. Reported IC50 values for yeast Sir2p include 68 µM and 70 µM caymanchem.comcellsignal.commerckmillipore.comactivemotif.comtocris.comstemcell.com.
Table 1: Reported IC50 Values of this compound for Sirtuin Isoforms
| Sirtuin Isoform | Species | IC50 (µM) | Reference |
| SIRT1 | Human | 131 | caymanchem.comcellsignal.comfishersci.ptmerckmillipore.comtocris.com |
| SIRT1 | Human | 40 | nih.gov |
| SIRT2 | Human | 38 | caymanchem.comcellsignal.commerckmillipore.comactivemotif.comtocris.comstemcell.com |
| SIRT2 (18-340) | Human | 45 | apexbt.com |
| SIRT2 | Human | 40 | |
| Sir2p | Yeast | 68 | caymanchem.comcellsignal.commerckmillipore.comtocris.comstemcell.com |
| Sir2p | Yeast | 70 |
Note: IC50 values can vary depending on the experimental conditions and the specific assay used.
Modulation of SIRT5 Activity
While primarily recognized for its inhibition of SIRT1 and SIRT2, this compound has also been reported to possess non-selective activity against SIRT5 at submicromolar concentrations nih.govresearchgate.net. SIRT5 is a mitochondrial sirtuin with deacetylase, demalonylase, desuccinylase, and deglutarylation activities, playing roles in metabolic regulation and stress response nih.govscbt.com. This compound is known to impede SIRT5 function by interfering with its deacetylase and demalonylase activities scbt.com.
Selectivity Considerations Against Other Histone Deacetylases (HDACs)
Sirtuins belong to Class III HDACs, which are distinct from Class I, II, and IV HDACs. Importantly, this compound has been shown not to inhibit the activity of Class I and II HDACs, such as HDAC1 caymanchem.comcellsignal.comfishersci.ptmerckmillipore.comapexbt.comactivemotif.comtocris.comnih.gov. This selectivity distinguishes this compound from broader-spectrum HDAC inhibitors.
Enzymatic Interaction and Binding Dynamics
This compound is a cell-permeable 2-hydroxy-1-naphthaldehyde (B42665) derivative merckmillipore.com. It acts as a direct inhibitor of sirtuin deacetylase activity merckmillipore.com. Hydroxynaphthaldehydes, including this compound, are a class of sirtuin inhibitors that impact the sirtuin catalytic mechanism mdpi.com. These compounds often bind to the sirtuin active site, which is formed by a cleft between the large and small domains of the catalytic core mdpi.comnih.gov. The acetylated substrate binds in this cleft, inserting its side chain into a hydrophobic tunnel nih.gov.
Molecular docking and dynamics simulations have been employed to understand the binding of inhibitors like this compound to sirtuins, particularly SIRT2 plos.orgresearchgate.net. These studies suggest that inhibitors can fit into the same binding pocket plos.org. Hydrogen bond interactions with critical residues within the sirtuin active site, such as Arg97 and Gln167 in human SIRT2, are considered crucial for inhibiting enzyme function plos.orgresearchgate.net. The binding of inhibitors to SIRT2 is thought to be primarily driven by van der Waals and non-polar interactions plos.org.
Competitive Inhibition Mechanisms
This compound functions as a competitive inhibitor of sirtuin deacetylase activity. Competitive inhibitors typically bind to the same active site as the natural substrate, thereby preventing the substrate from binding and undergoing catalysis. In the context of sirtuins, this compound competes with the acylated substrate (e.g., acetylated lysine) for binding to the enzyme's active cleft mdpi.comnih.gov. This competition increases the apparent Michaelis constant (KM) for the acyl-lysine substrates, leading to a reduction in sirtuin deacylase activity, particularly at sub-saturating substrate concentrations mdpi.comnih.gov.
Early research identified this compound as a micromolar inhibitor of SIRT1 and SIRT2, showing a slight preference for SIRT2 nih.gov. Reported half-maximal inhibitory concentration (IC50) values for this compound against SIRT1 range from 37 to 131 µM, while those against SIRT2 are typically between 38 and 58 µM nih.govfishersci.pt. This compound has been reported to have no effect on HDAC1 activity, indicating some selectivity towards the sirtuin family over other histone deacetylases fishersci.pt.
Interaction with Acylated Substrate Binding Cleft
The sirtuin catalytic domain contains a cleft formed by two structural domains: a large Rossmann fold domain that binds NAD+ and a smaller, more variable zinc-binding domain nih.govpnas.org. The acylated substrate binds within this cleft nih.gov. Small molecule inhibitors, including hydroxynaphthaldehydes like this compound, interact with this acylated substrate binding cleft to exert their inhibitory effect mdpi.comnih.gov. By binding to this site, this compound physically obstructs or allosterically hinders the binding of the acetylated lysine (B10760008) substrate, thereby preventing the deacetylation reaction.
Molecular modeling studies have provided insights into how inhibitors like this compound might interact with the sirtuin active site. While crystal structures of this compound in complex with sirtuins are not as widely reported as for some other inhibitors, studies on related compounds and molecular docking simulations suggest that this compound occupies the substrate binding pocket researchgate.net. This interaction disrupts the proper positioning of the acetylated substrate required for the catalytic mechanism, which involves NAD+ cleavage and acetyl group transfer.
Influence on NAD+ Binding
While this compound is primarily described as a competitive inhibitor with respect to the acylated substrate, the sirtuin catalytic mechanism is complex and involves the coordinated binding of both the substrate and the NAD+ cofactor thno.orgpnas.org. The binding of the protein substrate can induce conformational changes, including cleft closure, and NAD+ binding leads to the ordering of a cofactor binding loop pnas.orgpnas.org.
Some studies on sirtuin inhibitors targeting the NAD+ binding site have shown that these compounds increase the apparent KM for NAD+, providing an alternative mode of inhibition mdpi.compnas.org. While this compound's primary mechanism is competition with the acylated substrate, its interaction within the active site cleft, which is in proximity to the NAD+ binding region, could potentially influence NAD+ binding indirectly or affect the conformational changes necessary for catalysis that are dependent on both substrate and cofactor binding. However, the direct influence of this compound on NAD+ binding kinetics is less characterized compared to its competition with the acylated substrate.
This compound Metabolites and Their Biological Significance
Research, particularly in plant systems, has indicated that this compound can undergo metabolic transformations, yielding derivatives that possess biological activity.
Role of 2-hydroxy-1-naphthaldehyde (HNA) as an Active Moiety
Studies in Arabidopsis have demonstrated that this compound is metabolized, and its biological activity in this context is attributed to a specific derivative, 2-hydroxy-1-naphthaldehyde (HNA) pnas.orgnih.govmpg.de. HNA has been identified as the "active moiety" of this compound in Arabidopsis, suggesting that this compound itself may serve as a prodrug that is converted to the more active HNA within the organism pnas.orgnih.gov. Analysis of this compound derivatives showed that HNA was effective in modulating auxin signaling pathways in Arabidopsis, a phenotype initially observed with this compound treatment pnas.orgnih.gov.
Enzymatic Conversion Pathways of this compound Derivatives
The conversion of this compound to HNA and further metabolites involves enzymatic processes. In Arabidopsis, HNA is subsequently converted to 2-hydroxy-1-naphthoic acid (HNC) pnas.orgnih.govmpg.de. This conversion of HNA to HNC is a key step in the activation pathway of this compound in this plant system and is likely catalyzed by an aldehyde oxidase pnas.orgnih.gov. Research involving genetic analysis of this compound-resistant Arabidopsis mutants revealed that enzymes involved in the biosynthesis of the molybdopterin cofactor (moco), which is essential for aldehyde oxidase activity, play a crucial role in this compound's effects pnas.orgnih.gov. Mutations in genes responsible for moco synthesis led to resistance to this compound, supporting the hypothesis that the conversion of HNA to HNC by a moco-dependent aldehyde oxidase is necessary for this compound's activity in Arabidopsis pnas.orgnih.gov.
This metabolic conversion pathway highlights that the biological effects observed with this compound treatment, at least in some organisms, may not be solely due to the parent compound but also to its active metabolites.
Data Tables
| Compound Name | PubChem CID |
| This compound | 5717148 sci-hub.se |
| 2-hydroxy-1-naphthaldehyde (HNA) | 12819 fishersci.cafishersci.ficenmed.com |
| 2-hydroxy-1-naphthoic acid (HNC) | Not found in search results |
IC50 Values for this compound against Sirtuins
| Sirtuin Isoform | IC50 (µM) | Source |
| SIRT1 | 37–131 | nih.gov |
| SIRT2 | 38–58 | nih.gov |
| SIRT2 | 38 | pnas.org |
| Sir2p (yeast) | 68 | fishersci.pt |
Cellular and Subcellular Effects of Sirtinol in Research Models
Impact on Protein Acetylation and Post-Translational Modification
Protein acetylation is a key post-translational modification that regulates the function, localization, and stability of numerous proteins nih.govfrontiersin.org. Sirtuins, as deacetylases, remove acetyl groups from lysine (B10760008) residues on target proteins mdpi.com. By inhibiting SIRT1 and SIRT2, Sirtinol leads to hyperacetylation of their substrates, affecting various cellular processes ontosight.aiaacrjournals.org.
Acetylation of p53
The tumor suppressor protein p53 is a well-established non-histone target of SIRT1 and SIRT2 nih.govspandidos-publications.comaacrjournals.orgnih.govresearchgate.netfrontiersin.orgoup.com. Acetylation of p53, particularly at lysine 382, is associated with its activation and plays a critical role in regulating its transcriptional activity and inducing downstream effects like cell cycle arrest and apoptosis spandidos-publications.comaacrjournals.orgnih.govresearchgate.net. Studies in various cancer cell lines, such as MCF-7 breast cancer cells and NCI-H460 non-small cell lung cancer cells, have shown that this compound treatment increases the acetylation levels of p53 spandidos-publications.comaacrjournals.orgresearchgate.netnih.gov. This increased acetylation is linked to the activation of p53-dependent pathways, contributing to the anti-proliferative and pro-apoptotic effects observed with this compound treatment spandidos-publications.comaacrjournals.org. For instance, in MCF-7 cells, this compound significantly increased acetylated p53 levels, which was associated with increased p53 transcription-dependent cell cycle arrest and apoptosis spandidos-publications.com. However, some studies suggest that while this compound can induce p53 acetylation, the effect on p53-controlled gene expression and cell survival can vary depending on the cellular context and the presence of other stressors like DNA damage nih.gov.
Modulation of FOXO Transcription Factor Acetylation
FOXO (Forkhead box O) transcription factors are another group of non-histone proteins regulated by sirtuins, particularly SIRT1 and SIRT2 nih.govnih.govfrontiersin.orgresearchgate.netnih.gov. Acetylation of FOXO proteins can influence their transcriptional activity, subcellular localization, and stability researchgate.netnih.gov. Research indicates that this compound can modulate the acetylation of FOXO proteins, such as FOXO1 and FOXO3a nih.govresearchgate.netaacrjournals.org. For example, in human prostate cancer cells, this compound treatment led to an increase in FOXO1 acetylation and subsequent transcriptional activation, suggesting that this compound's inhibition of SIRT1 can promote FOXO1 activity aacrjournals.org. Similarly, studies in non-small cell lung cancer cells have shown that this compound treatment can increase the level of FOXO3a, a pro-apoptotic transcription factor targeted by SIRT1 nih.gov. The modulation of FOXO acetylation by this compound appears to be cell type-dependent and can influence various cellular outcomes, including apoptosis and cell proliferation researchgate.netaacrjournals.org.
Effects on Alpha-Tubulin Acetylation
Alpha-tubulin, a key component of microtubules, is a known substrate for deacetylation by SIRT2 mdpi.comaacrjournals.orgresearchgate.nettandfonline.comnih.govresearchgate.net. Acetylation of alpha-tubulin at lysine 40 is associated with increased microtubule stability, which is important for various cellular processes, including cell division and intracellular transport researchgate.netfrontiersin.org. This compound, as a SIRT2 inhibitor, has been shown to increase the acetylation levels of alpha-tubulin in various cell lines, including MCF-7 breast cancer cells and chronic lymphocytic leukemia cells aacrjournals.orgresearchgate.nettandfonline.com. This increased alpha-tubulin acetylation is a direct consequence of SIRT2 inhibition by this compound and serves as an indicator of its on-target activity aacrjournals.orgtandfonline.com. The impact of increased alpha-tubulin acetylation on cellular functions following this compound treatment can be complex and may influence microtubule dynamics and related processes frontiersin.org.
Regulation of Other Non-Histone Protein Targets
Beyond p53, FOXO, and alpha-tubulin, sirtuins, particularly SIRT1 and SIRT2, deacetylate a wide array of other non-histone proteins involved in diverse cellular pathways nih.govnih.govfrontiersin.org. These targets include transcription factors, signaling intermediates, and structural proteins nih.gov. While the research specifically detailing this compound's effect on every single non-histone target is extensive and context-dependent, studies have indicated that this compound's inhibitory action on SIRT1 and SIRT2 can indirectly affect the acetylation status and function of other sirtuin substrates ontosight.ainih.gov. For instance, SIRT1 is known to deacetylate proteins like NF-κB, β-catenin, and Ku70, and this compound's inhibition of SIRT1 can potentially influence the acetylation of these proteins, thereby modulating pathways related to inflammation, survival, and DNA repair nih.govspandidos-publications.comnih.govfrontiersin.org. Additionally, SIRT2 deacetylates proteins such as PEPCK1, and this compound has been shown to increase the acetylation of PEPCK1 by inhibiting SIRT2 activity researchgate.net. This highlights that this compound's effects extend to various metabolic enzymes and other functional proteins regulated by sirtuins researchgate.net.
Regulation of Cell Proliferation and Cell Cycle Progression
Sirtuins play significant roles in regulating cell proliferation and cell cycle progression frontiersin.orgmdpi.com. SIRT1, in particular, has been implicated in promoting cell growth and survival, and its overexpression has been observed in various cancers nih.govfrontiersin.orgspandidos-publications.com. This compound, by inhibiting sirtuins, has been shown to exert anti-proliferative effects in various research models, primarily cancer cell lines nih.govfrontiersin.orgspandidos-publications.comnih.gov.
Induction of Cell Growth Arrest
This compound treatment has been consistently shown to inhibit the proliferation of various cancer cell lines, including those from lung cancer, breast cancer, prostate cancer, cervical cancer, and leukemia nih.govfrontiersin.orgspandidos-publications.comnih.gov. This anti-proliferative effect is often accompanied by the induction of cell cycle arrest nih.govspandidos-publications.comnih.gov. Studies have demonstrated that this compound can induce cell cycle arrest at specific phases, such as the G1 phase spandidos-publications.comnih.gov. For example, in MCF-7 breast cancer cells, this compound treatment significantly increased the percentage of cells in the G1 phase spandidos-publications.com. This G1 arrest is associated with changes in the expression levels of key cell cycle regulatory proteins, such as a decrease in cyclins (e.g., cyclin B1, cyclin D1) and cyclin-dependent kinases (e.g., CDK2, CDK6), and an increase in cell cycle inhibitors like p21 and p27 spandidos-publications.com. The induction of cell cycle arrest by this compound is a crucial mechanism contributing to its ability to inhibit cell growth in research models spandidos-publications.comnih.gov.
Here is a summary of this compound's effects on cell proliferation and cell cycle in selected cell lines:
| Cell Line | Cancer Type | This compound Effect on Proliferation | Cell Cycle Arrest Phase | Key Findings | Source |
| H1299 | Non-Small Cell Lung Cancer | Inhibits | G1 | Antigrowth effect, induces apoptosis, modulates Akt/β-Catenin-FoxO3a axis. nih.gov | nih.gov |
| MCF-7 | Breast Cancer | Inhibits | G1 | Increases p53 acetylation, induces apoptosis and autophagy. spandidos-publications.com | spandidos-publications.com |
| PC3, DU145 | Prostate Cancer | Inhibits | Not specified | Hinders cell proliferation. frontiersin.org | frontiersin.org |
| HeLa | Cervical Cancer | Inhibits | Not specified | Hinders cell proliferation. frontiersin.org | frontiersin.org |
| S1T, Jurkat | Adult T-cell Leukemia/Lymphoma | Inhibits | Not specified | Hinders cell proliferation. frontiersin.org | frontiersin.org |
| HCT116 | Colorectal Cancer | Inhibits | G1 | Induces cell cycle arrest and apoptosis (derivative MHY2245). nih.gov | nih.gov |
This table illustrates that this compound consistently inhibits proliferation across various cancer cell types and often induces G1 cell cycle arrest in research models.
Specific Cell Cycle Phase Arrest (e.g., G1 Phase)
Studies have demonstrated that this compound can induce cell cycle arrest in specific phases in various research models. A notable effect observed in several cell lines is the induction of G1 phase arrest. In MCF-7 human breast cancer cells, this compound treatment significantly increased the percentage of cells in the G1 phase spandidos-publications.comspandidos-publications.comspandidos-publications.com. This G1 arrest was associated with decreased expression levels of key cell cycle regulatory proteins, including cyclin B1, cyclin D1, CDK2, and CDK6, which are closely linked to the G1 checkpoint spandidos-publications.comspandidos-publications.com. Similarly, in HCT116 human colorectal cancer cells, a derivative of this compound, MHY2256, also induced G0/G1 phase cell cycle arrest, accompanied by decreased expression of cyclin D1, CDK2, and CDK4 ijbs.combiomolther.org. In human lung cancer H1299 cells, this compound treatment at higher concentrations (50 μM) was shown to induce G1-phase accumulation nih.gov.
The induction of G1 arrest by this compound is often linked to its inhibition of SIRT1, which in turn can affect the acetylation and activity of proteins involved in cell cycle progression, such as p53 and members of the FoxO family spandidos-publications.comnih.govtandfonline.com. For instance, this compound-induced inhibition of SIRT1 activity may lead to increased levels of the transcription factor FoxO3a, contributing to G1-phase accumulation nih.gov.
Here is a summary of this compound's effect on cell cycle arrest in different cell lines:
| Cell Line | Observed Effect | Associated Molecular Changes | Source |
| MCF-7 (Breast Cancer) | G1 phase arrest | Decreased cyclin B1, cyclin D1, CDK2, CDK6 expression | spandidos-publications.comspandidos-publications.com |
| HCT116 (Colorectal Cancer) | G0/G1 phase arrest | Decreased cyclin D1, CDK2, CDK4 expression (using MHY2256) | ijbs.combiomolther.org |
| H1299 (Lung Cancer) | G1-phase accumulation | May involve modulation of Akt/β-Catenin-Foxo3A axis and SIRT1 inhibition | nih.gov |
| MDA-MB-231 (Breast Cancer) | G0/G1 phase arrest | spandidos-publications.com |
Mechanisms of Regulated Cell Death
This compound has been shown to induce regulated cell death, primarily through apoptosis, in various research models, including different cancer cell lines spandidos-publications.comspandidos-publications.comnih.govnih.govscirp.org. The induction of apoptosis by this compound is a key mechanism contributing to its observed anti-proliferative effects spandidos-publications.comspandidos-publications.comnih.gov.
Apoptosis Induction Pathways
The apoptotic pathways triggered by this compound involve a cascade of molecular events, including the activation of caspases, modulation of pro- and anti-apoptotic proteins, and the release of cytochrome c.
Caspase-Dependent Apoptosis
Multiple studies indicate that this compound-induced apoptosis is, at least in part, caspase-dependent. In MCF-7 breast cancer cells, this compound treatment led to increased activity of caspase 7 and caspase 9, although caspase 8 activity was not significantly altered spandidos-publications.comspandidos-publications.com. This suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway rather than the extrinsic (death receptor) pathway. Cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of activated caspases, was also observed following this compound treatment, further confirming caspase activation spandidos-publications.comspandidos-publications.com. In adult T-cell leukemia cells, this compound-induced apoptosis was mediated by the activation of the caspase family, including caspase-3 and PARP cleavage nih.govmdpi.com. A derivative of this compound, MHY2245, was shown to activate caspases-3, -8, and -9 in HCT116 colorectal cancer cells, leading to decreased levels of pro-caspases nih.gov.
Involvement of Pro- and Anti-Apoptotic Proteins (e.g., Bax, Bcl-2)
This compound's pro-apoptotic effects are closely associated with the modulation of key proteins in the Bcl-2 family, which regulate mitochondrial outer membrane permeabilization. Research in MCF-7 cells showed that this compound treatment resulted in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 spandidos-publications.comspandidos-publications.comnih.gov. This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis spandidos-publications.comspandidos-publications.comscirp.org. Similar findings were reported in leukemic cells (K-562 and Jurkat), where this compound increased the Bax/Bcl-2 ratio scirp.org. A derivative of this compound, MHY2245, also induced apoptosis in HCT116 cells, accompanied by increased Bax levels and decreased Bcl-2 levels nih.gov.
Here is a summary of the observed changes in Bax and Bcl-2 expression upon this compound treatment:
| Cell Line | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Source |
| MCF-7 (Breast Cancer) | Increased | Decreased | Increased | spandidos-publications.comspandidos-publications.comnih.gov |
| K-562 (Leukemia) | Increased | Increased | Increased | scirp.org |
| Jurkat (Leukemia) | Increased | Increased | Increased | scirp.org |
| HCT116 (Colorectal Cancer) | Increased | Decreased | Increased | nih.gov |
Cytochrome c Release
A critical event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytoplasm, which then triggers the caspase cascade. Studies have shown that this compound treatment leads to the release of cytochrome c into the cytoplasm in MCF-7 breast cancer cells spandidos-publications.comspandidos-publications.comnih.gov. This cytosolic accumulation of cytochrome c contributes to the activation of downstream caspases, such as caspase-9, and the subsequent execution of apoptosis spandidos-publications.comspandidos-publications.com. A derivative of this compound, ILS-JGB-1741, also showed increased cytochrome c release in MDA-MB 231 breast cancer cells osti.gov.
p53-Dependent Apoptosis
The tumor suppressor protein p53 plays a significant role in regulating cell cycle arrest and apoptosis in response to cellular stress nih.gov. SIRT1, a primary target of this compound, is known to deacetylate p53, thereby negatively regulating its transcriptional activity and pro-apoptotic functions spandidos-publications.commdpi.comnih.gov. This compound, by inhibiting SIRT1, can lead to increased acetylation of p53, enhancing its stability and transcriptional activity spandidos-publications.comspandidos-publications.comnih.govnih.govnih.gov. This increased acetylated p53 can then promote the transcription of pro-apoptotic genes, contributing to this compound-induced apoptosis spandidos-publications.comspandidos-publications.comnih.gov.
In MCF-7 cells, which possess wild-type p53, this compound treatment significantly increased the levels of acetylated p53, leading to p53 transcription-dependent cell cycle arrest and apoptosis spandidos-publications.comspandidos-publications.comnih.gov. This compound-induced apoptosis in platelets has also been reported to be mediated through p53 and Bax researchgate.net. While p53 can mediate apoptosis, some studies suggest that this compound or its derivatives might also induce apoptosis through p53-independent pathways, depending on the cell type and context ijbs.comtandfonline.com.
Autophagic Cell Death Modulations
This compound has been shown to modulate autophagic cell death in research models. In MCF-7 human breast cancer cells, this compound treatment significantly increased the levels of LC3-II and Beclin-1, markers associated with autophagosome formation spandidos-publications.com. This suggests that this compound can induce autophagy in these cells. Interestingly, while this compound induced both apoptosis and autophagy in MCF-7 cells, the study indicated that the autophagic process contributed to cell death following this compound treatment spandidos-publications.com. Pre-treatment with 3-methyladenine (B1666300) (3-MA), an autophagy inhibitor, increased this compound-induced cytotoxicity, suggesting that blocking autophagy can sensitize cells to this compound's apoptotic effects spandidos-publications.com. Furthermore, research indicates that SIRT1 and SIRT2 are involved in the regulation of autophagy, with SIRT1 influencing key components of the autophagy induction network like Atg 5, 7, and 8, and also activating FoxO transcription factors which can induce autophagy pathway components nih.gov. SIRT1 can also activate AMPK and suppress mTOR, further promoting autophagy frontiersin.org. Inhibition of autophagy by this compound has been shown to counteract beneficial effects in in vitro studies using H9C2 cells exposed to high glucose frontiersin.org.
Senescence-Like Growth Arrest Induction
This compound has been observed to induce senescence-like growth arrest in various cancer cell lines. In human breast cancer MCF-7 cells and lung cancer H1299 cells, this compound treatment led to the induction of senescence-associated beta-galactosidase activity and increased expression of plasminogen activator inhibitor 1, characteristic markers of senescence researchgate.netnih.gov. This this compound-induced senescence-like growth arrest was accompanied by impaired activation of mitogen-activated protein kinase (MAPK) pathways, including extracellular-regulated protein kinase, c-jun N-terminal kinase, and p38 MAPK, in response to growth factors like EGF and IGF-I researchgate.netnih.gov. Active Ras was also found to be reduced in this compound-treated senescent cells researchgate.netnih.gov. In prostate cancer cells, this compound inhibition resulted in the induction of senescence in cells with wild-type p53, suggesting a p53-dependent mechanism for senescence induction in this context aacrjournals.org.
Modulation of Gene Expression and Transcriptional Activity
This compound's role as a sirtuin inhibitor directly impacts gene expression and transcriptional activity by influencing the deacetylation status of histones and various non-histone proteins.
Regulation of Target Gene Expression via Sirtuin Inhibition
As an inhibitor of sirtuins, particularly SIRT1, this compound affects the deacetylation of proteins that regulate gene transcription. SIRT1 can deacetylate histones and non-histone proteins, influencing chromatin structure and the activity of transcription factors frontiersin.orgjefferson.edufrontiersin.org. For example, SIRT1 can repress the activity of the androgen receptor (AR) by deacetylating it, and inhibition of endogenous SIRT1 by this compound has been shown to induce endogenous AR gene expression jefferson.edu. This suggests that this compound can modulate the expression of genes regulated by the androgen receptor jefferson.edu. Furthermore, SIRT1 can suppress inflammatory cytokine expression by deacetylating histones in the promoter regions of target genes, such as IL-1β, TNF-α, and IL-6, thereby inhibiting their transcription frontiersin.org. While not directly studied with this compound in the provided context, its inhibitory action on SIRT1 would be expected to counteract these effects, potentially leading to altered expression of inflammatory genes.
Influence on Nuclear Factor Kappa B (NF-κB) Signaling
Sirtuins, particularly SIRT1 and SIRT2, are known to interact with and modulate the activity of Nuclear Factor Kappa B (NF-κB), a key transcription factor involved in inflammatory responses and cell survival mdpi.comnih.govplos.orgnih.gov. SIRT1 can suppress NF-κB signaling by deacetylating the p65 subunit of NF-κB, leading to reduced transcriptional activation of NF-κB target genes plos.orgnih.govembopress.org. In contrast, SIRT2 has been suggested to act as a negative feedback regulator of NF-κB signaling in certain cell types nih.gov. Research using this compound, which inhibits both SIRT1 and SIRT2, has provided insights into the complex interplay between sirtuins and NF-κB. In human lung microvascular endothelial cells, this compound potentiated LPS-induced NF-κB activation, suggesting an inhibitory effect on the regulatory role of sirtuins on NF-κB in this context nih.gov. This indicates that this compound's inhibition of sirtuins can influence the transcriptional activity driven by NF-κB.
Effects on Cell Migration and Epithelial-Mesenchymal Transition (EMT)
This compound has been investigated for its effects on cell migration and the process of epithelial-mesenchymal transition (EMT), which is crucial for processes like wound healing, tissue regeneration, and cancer metastasis.
Inhibition of Cell Motility
Studies have demonstrated that this compound can inhibit cell motility in various research models. In 4T1 breast cancer cells, this compound significantly inhibited cell migration in a dose-dependent manner tandfonline.comdoi.org. This was supported by findings from migration and wound healing assays tandfonline.comdoi.orgresearchgate.net. This compound's inhibition of cell motility is also linked to its effect on EMT, a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness tandfonline.comnih.gov. This compound, as a SIRT1 inhibitor, has been shown to inhibit EMT in 4T1 breast cancer cells, which is supported by decreased vimentin (B1176767) expression, a mesenchymal marker tandfonline.comdoi.orgresearchgate.net. In mesenchymal stem cells, this compound has also been reported to decrease cell migration lktlabs.com. Additionally, Sirtuin inhibition by this compound has been shown to disrupt actin assembly in porcine oocytes, which is relevant to cell motility and structural integrity plos.org.
Here is a summary of some research findings related to this compound's effects:
| Cellular Process | Research Model | Observed Effect | Key Markers/Pathways Involved | Source |
| Autophagic Cell Death Modulation | MCF-7 breast cancer cells | Increased LC3-II and Beclin-1 levels, contributed to cell death | LC3-II, Beclin-1 | spandidos-publications.com |
| Senescence Induction | MCF-7, H1299 cancer cells | Induction of senescence-associated beta-galactosidase activity, growth arrest | SA-β-galactosidase, PAI-1, impaired MAPK signaling, reduced Ras | researchgate.netnih.gov |
| Senescence Induction | PC3-p53 prostate cancer cells | Induction of senescence (p53-dependent) | FoxO1 acetylation and transcriptional activation | aacrjournals.org |
| Gene Expression (AR-regulated) | Prostate epithelial cells | Induced endogenous AR gene expression | Androgen Receptor (AR), SIRT1 | jefferson.edu |
| NF-κB Signaling | Human lung microvascular endothelial cells | Potentiated LPS-induced NF-κB activation | NF-κB, SIRT2 | nih.gov |
| Cell Migration | 4T1 breast cancer cells | Inhibited cell migration (dose-dependent) | Vimentin, cell mobility, EMT | tandfonline.comdoi.orgresearchgate.net |
| Cell Migration | Mesenchymal stem cells | Decreased cell migration | Not specified in snippet | lktlabs.com |
| EMT Inhibition | 4T1 breast cancer cells | Inhibited EMT | Vimentin, E-cadherin, SIRT1 | tandfonline.comdoi.orgresearchgate.net |
Alteration of EMT Marker Expression
Research indicates that this compound can influence the expression of markers associated with epithelial-mesenchymal transition (EMT). EMT is a biological process crucial for development, wound healing, and also implicated in the progression and metastasis of various cancers. Studies have shown that this compound, as a SIRT1 inhibitor, can inhibit the EMT process in certain cancer cell lines. doi.orgtandfonline.comresearchgate.net This inhibition is supported by observed changes in the expression of key EMT markers. For instance, this compound treatment has been linked to decreased expression of mesenchymal markers like vimentin and N-cadherin, while increasing the expression of epithelial markers such as E-cadherin and γ-catenin in prostate cancer cells and 4T1 breast cancer cells. tandfonline.comnih.govresearchgate.net These alterations suggest that this compound may play a role in reversing or preventing the transition of cells from an epithelial to a mesenchymal phenotype in these models.
Here is a summary of observed changes in EMT markers upon this compound treatment in certain cell lines:
| Cell Line | This compound Treatment | E-cadherin Expression | Vimentin Expression | N-cadherin Expression | γ-catenin Expression |
| Prostate cancer cells | This compound treated | Increased | Decreased | Decreased | Increased |
| 4T1 breast cancer cells | This compound treated | Not specified | Decreased | Not specified | Not specified |
| MDA-MB-231 (TNBC) cells | This compound treated | Upregulated | Downregulated | Not specified | Not specified |
Involvement in Metabolic Homeostasis Research
This compound has been found to be involved in the regulation of metabolic homeostasis, particularly concerning reactive oxygen species and iron. nih.govresearchgate.netnih.govnih.gov
Reactive Oxygen Species (ROS) are important signaling molecules but their accumulation can lead to oxidative stress. Sirtuins, which this compound inhibits, are known to be involved in combating oxidative stress and regulating ROS levels. mdpi.comnih.govaging-us.com While the direct effect of this compound on ROS levels can vary depending on the cellular context and the specific sirtuins involved, some studies suggest a link between this compound's actions and oxidative stress. For example, certain metal complexes formed with this compound analogues have been shown to induce ROS production. acs.orgtandfonline.com Additionally, the interplay between sirtuins and ROS is complex, with ROS levels influencing sirtuin activity and vice versa. mdpi.com Research on sirtuin activation suggests that modulating sirtuin activity can impact mitochondrial function and ROS production. nih.govaging-us.comspandidos-publications.com Given that this compound inhibits SIRT1 and SIRT2, its influence on ROS levels is likely mediated, at least in part, through these sirtuins and their downstream pathways.
Recent research has highlighted this compound's significant role in modulating iron homeostasis within cells. nih.govresearchgate.netnih.govnih.gov This function appears to be a key aspect of its biological activity, potentially contributing to its observed effects in various research models. nih.govnih.gov
This compound has been identified as an intracellular iron chelator. researchgate.netnih.govrsc.org Structural analysis revealed that this compound possesses a motif capable of coordinating metal ions. nih.govrsc.org Spectroscopic and structural data indicate that this compound functions as a tridentate iron chelator, binding to ferric iron (Fe³⁺) with a 3:1 stoichiometry (three this compound molecules per one Fe³⁺ ion) to form an octahedral complex. researchgate.netnih.govnih.govrsc.orgresearchgate.net This chelating ability is considered an important drug effect associated with this compound's activity. researchgate.netnih.gov
A direct consequence of this compound's iron chelating ability is the depletion of intracellular labile iron pools (LIP). nih.govresearchgate.netnih.govdntb.gov.uafrontiersin.org The LIP represents a weakly chelated and redox-active pool of iron that is readily available for cellular processes. researchgate.net Studies in non-small cell lung cancer (NSCLC) cells, such as A549 and H1299 lines, have demonstrated that this compound treatment leads to a decrease in labile iron concentrations. researchgate.netnih.gov This effect has been observed acutely and is comparable to the effect of known iron chelators like desferrioxamine (DFO). researchgate.netnih.gov The depletion of the LIP by this compound is consistent across different cell lines, although the temporal dynamics and subsequent cellular responses can vary. nih.gov
Here is a table summarizing the effect of this compound on labile iron pools in NSCLC cell lines:
| Cell Line | This compound Treatment (50 µM) | Acute Effect on Labile Iron Pool | Temporal Adaptive Response (up to 72h) |
| A549 | 50 µM, 6h | Decreased | Labile iron increases above basal level |
| H1299 | 50 µM, 24h | Decreased | Labile iron decreases, then slightly increases but stays below basal |
The depletion of intracellular labile iron by this compound can trigger adaptive responses in cells, and these responses can differ depending on the cell line. researchgate.netnih.govresearchgate.net In A549 NSCLC cells, this compound induces a temporal adaptive response characterized by enhanced transferrin receptor (TfR) stability and repressed ferritin heavy chain (FtH) translation. nih.govresearchgate.netnih.gov This adaptation is linked to impaired aconitase activity and apparent activation of Iron Regulatory Protein 1 (IRP1), which plays a key role in regulating cellular iron metabolism by controlling the expression of proteins like TfR and ferritin. nih.govnih.govresearchgate.net In contrast, this specific adaptive response was not observed in H1299 cells. nih.govresearchgate.netnih.gov These differential responses highlight potential fundamental genetic differences between cell lines that influence their iron metabolic regulation and their reactions to iron perturbations induced by this compound. nih.gov The ability of this compound to impair iron-dependent processes, such as colony formation in A549 cells, further underscores the context-dependent biological consequences of its iron chelator function. nih.govresearchgate.net
Here is a comparison of adaptive responses in A549 and H1299 cells following this compound treatment:
| Cell Line | Adaptive Response to this compound-induced Iron Depletion | Proposed Mechanism |
| A549 | Enhanced Transferrin Receptor stability, Repressed Ferritin Heavy Chain translation | Impaired aconitase activity, Apparent IRP1 activation |
| H1299 | No apparent enhancement of Transferrin Receptor stability or repression of Ferritin Heavy Chain translation | Different iron metabolic regulation or response |
Modulation of Iron Homeostasis
Impact on Iron-Responsive Proteins (IRP1, Transferrin Receptor, Ferritin)
Research indicates that this compound can influence the cellular metabolism of iron, leading to effects on key iron-responsive proteins such as Iron-Regulatory Protein 1 (IRP1), Transferrin Receptor (TfR), and Ferritin. Studies in non-small cell lung cancer (NSCLC) cells have shown that this compound can deplete intracellular labile iron pools. nih.govnih.govresearchgate.net This depletion is consistent with this compound functioning as a tridentate iron chelator, binding to Fe3+ with a 3:1 stoichiometry. nih.govnih.govresearchgate.net
The impact of this compound on iron-responsive proteins appears to be cell line-dependent. In A549 NSCLC cells, this compound treatment has been observed to induce a temporal adaptive response. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uasemanticscholar.org This response is characterized by enhanced transferrin receptor stability and repression of ferritin heavy chain translation. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uasemanticscholar.org These effects are mediated through impaired aconitase activity, which leads to apparent activation of IRP1. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uasemanticscholar.org Aconitase is an enzyme that, when iron levels are low, can function as IRP1, binding to Iron Responsive Elements (IREs) in the mRNA of proteins involved in iron metabolism, thereby regulating their translation or stability. nih.gov
In contrast, these specific effects on transferrin receptor stability, ferritin heavy chain translation, and IRP1 activation were not observed in H1299 NSCLC cells, highlighting potential genetic differences between cell lines that influence their adaptive responses to this compound-induced iron depletion. nih.govnih.govresearchgate.netresearchgate.net Supplementation with holo-transferrin, which increases iron availability, enhanced colony formation in A549 cells while simultaneously increasing this compound toxicity. nih.govnih.govresearchgate.netresearchgate.net This effect was not seen in H1299 cells. nih.govnih.govresearchgate.netresearchgate.net
The ability of this compound to deplete intracellular labile iron is a significant finding, consistent with its identified iron chelator function. nih.govresearchgate.net This iron chelation may represent a novel mechanism contributing to this compound's effects in NSCLC cells. nih.govnih.govresearchgate.netresearchgate.net The observed adaptive response in A549 cells, including decreased aconitase activity, enhanced IRP1 activation, increased TfR stability, and decreased ferritin heavy chain translation, is consistent with a disruption of iron metabolism by limiting intracellular iron availability. nih.govresearchgate.net
Table 1: Effects of this compound on Iron Metabolism in NSCLC Cells (Summary of Findings)
Anti-Inflammatory Research Mechanisms
This compound has demonstrated anti-inflammatory effects in various research models, which are attributed to its influence on sirtuins and other potential mechanisms. cellsignal.comaai.orgnih.govresearchgate.netnih.govdntb.gov.ua
Suppression of Inflammatory Cytokine Production
Sirtuin 1 (SIRT1) is a key regulator of inflammation and has been shown to suppress inflammatory gene expression by deacetylating transcription factors such as NF-κB. nih.govfrontiersin.orgfrontiersin.orgplos.orgplos.orgfrontiersin.orgresearchgate.net SIRT1-mediated deacetylation of the p65 subunit of NF-κB at lysine 310 inhibits NF-κB activity, leading to reduced production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govfrontiersin.orgfrontiersin.orgplos.orgplos.orgfrontiersin.orgresearchgate.net
This compound, as an inhibitor of SIRT1 and SIRT2, has been shown to influence inflammatory responses, often in a manner consistent with inhibiting SIRT1's anti-inflammatory actions. cellsignal.comaai.orgnih.gov For example, studies have shown that increasing concentrations of this compound can suppress the inhibitory effect of certain compounds (like Bergamot Juice extract) on NF-κB activation and subsequent inflammatory cytokine production, suggesting that this compound counteracts the SIRT1-mediated suppression of NF-κB. plos.org This underscores that NF-κB-mediated inflammatory cytokine production may be directly linked to SIRT1 activity, and this compound's inhibition of SIRT1 can therefore modulate this pathway. plos.org
Research in human dermal microvascular endothelial cells has indicated that this compound suppresses inflammatory activity. cellsignal.com Furthermore, in a mouse model of allergic airway inflammation, treatment with pharmacological sirtuin inhibitors, including this compound, significantly reduced the capacity of dendritic cells to induce allergic airway inflammation. aai.org This effect was accompanied by a reduced capacity of lymph node T cells to proliferate and produce Th2 cytokines. aai.org These findings suggest that this compound's anti-inflammatory effects in this context may involve interfering with dendritic cell function and dampening adaptive Th2 responses. aai.org
Sirtuins have also been shown to repress PPAR-γ, a nuclear receptor involved in metabolism and known to have anti-inflammatory properties. aai.orgresearchgate.net Activation of PPAR-γ in dendritic cells can render them unable to prime Th2 responses. aai.org Research suggests that this compound may exert anti-inflammatory effects in dendritic cells through the derepression of PPAR-γ, potentially by inhibiting sirtuins that normally repress PPAR-γ activity. aai.org
Inhibition of Specific Enzymes (e.g., Neutrophil Elastase Activity)
Beyond its effects on sirtuins and cytokine production, this compound has also been found to directly inhibit the activity of specific enzymes involved in inflammatory processes, notably human neutrophil elastase (HNE). nih.govresearchgate.netdntb.gov.uanih.gov
Neutrophil elastase is a serine protease that plays a significant role in acute inflammation and tissue damage. nih.govresearchgate.netnih.gov Elevated HNE activity contributes to protease-antiprotease imbalance observed in conditions like acute lung injury (ALI) and acute respiratory distress syndrome. nih.govresearchgate.net
Studies have demonstrated that this compound inhibits HNE activity in a concentration-dependent manner in human neutrophils. nih.govresearchgate.net This inhibitory effect does not appear to be mediated through common signaling pathways such as protein kinase A, calcium, extracellular-regulated kinase, c-Jun N-terminal kinase, p38 mitogen-activated protein kinase, Akt, or Src family kinases. nih.gov
Table 2: Inhibition of Human Neutrophil Elastase (HNE) by this compound
| Enzyme Inhibited | Inhibitor | Mechanism of Inhibition | Effect on HNE Activity |
|---|---|---|---|
| Human Neutrophil Elastase (HNE) | This compound | Direct Inhibition nih.govresearchgate.net | Concentration-dependent inhibition nih.govresearchgate.net |
Research Applications and in Vivo Model Studies
In Vitro Research Models
Sirtinol has been extensively studied in a variety of in vitro models, including numerous cancer cell lines, normal and primary cells, as well as yeast and plant models, to understand its cellular effects and underlying mechanisms.
Application in Various Cancer Cell Line Studies (e.g., Leukemia, Breast, Lung, Colorectal, Prostate)
This compound has demonstrated antiproliferative and apoptosis-inducing effects in a range of cancer cell lines. Studies have shown that this compound can induce growth arrest in human non-small cell lung carcinoma cells, breast cancer cells, leukemia cells, and colorectal cancer cells nih.gov. Specifically, this compound has been reported to induce apoptosis in lung cancer cells, adult T-cell leukemia cells, and breast cancer cells nih.gov.
In breast cancer cells, such as MCF7 and H1299 non-small lung cancer cells, this compound treatment has led to senescence-like growth arrest and decreased activation of the RAS-MAPK pathway frontiersin.org. This compound treatment also reduced the viability and increased apoptosis of triple-negative breast cancer cells researchgate.net. In prostate cancer cell lines (PC3 and Du145), this compound treatment inhibited growth and increased sensitivity to chemotherapeutic agents like camptothecin (B557342) and cisplatin (B142131) nih.gov.
This compound's effects in cancer cell lines are often linked to its inhibition of sirtuins, particularly SIRT1 and SIRT2 nih.gov. For instance, this compound and Salermide, another sirtuin inhibitor, induced in vivo acetylation of the SIRT1/2 target p53 and the SIRT2 target tubulin in MCF-7 cells, suggesting that p53 mediates the cytotoxic function of these compounds ox.ac.uk. Studies using breast carcinoma cell lines and p53-deficient mouse fibroblasts have further supported the essential role of p53 in this compound-induced apoptosis ox.ac.uk.
In non-small cell lung cancer (NSCLC) cell lines like H1299 and A549, this compound treatment caused a decrease in intracellular labile iron, behaving similarly to the iron chelator DFO nih.gov. This effect was observed to be greater in A549 cells compared to H1299 cells nih.gov.
Table 1 summarizes some of the reported effects of this compound in various cancer cell lines.
Table 1: Effects of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Lines | Observed Effects | Key Mechanism(s) Involved | Source |
| Leukemia | Adult T-cell leukemia cells | Induced apoptosis, growth arrest | Sirtuin inhibition (SIRT1/2) | nih.gov |
| Breast Cancer | MCF7, H1299, 4T1 | Senescence-like growth arrest, decreased RAS-MAPK pathway activation, apoptosis, reduced metastasis | Sirtuin inhibition (SIRT1/2), p53 pathway, inhibition of EMT | nih.govfrontiersin.orgresearchgate.netnih.gov |
| Lung Cancer | H1299, A549, NSCLC cells | Growth arrest, apoptosis, decreased intracellular labile iron | Sirtuin inhibition (SIRT1/2), iron chelation | nih.govnih.gov |
| Colorectal Cancer | HCT116, CRC cells | Growth arrest, apoptosis | Sirtuin inhibition | nih.gov |
| Prostate Cancer | PC3, Du145 | Inhibited growth, increased sensitivity to cisplatin and camptothecin | Sirtuin inhibition | nih.gov |
Use in Normal Cell Line and Primary Cell Studies (e.g., Fibroblasts, Endothelial Cells)
Beyond cancer, this compound's effects have also been investigated in normal and primary cell types. In primary human dermal microvascular endothelial cells (HDMEC), this compound treatment was found to reduce inflammatory responses induced by pro-inflammatory cytokines like TNFα and IL-1β nih.govplos.org. This compound significantly decreased the membrane expression of adhesion molecules and the release of chemokines (CXCL10 and CCL2) in activated HDMECs nih.govplos.org. This effect on endothelial cells suggests a potential therapeutic application for inflammatory skin diseases characterized by microvessel involvement nih.gov.
In human mesenchymal stem cells (hMSCs), inhibition of SIRT1 by this compound resulted in an increase in premature senescence-like phenotype, a reduction in proliferation rate, and increased apoptosis nih.gov. This compound also led to a consistent reduction in tubule-like formation and migration in hMSCs, indicating that SIRT1 plays a role in regulating the angiogenic properties of these cells nih.gov.
While this compound has shown cytotoxic effects in cancer cells, studies in prostate cancer cell lines indicated no apparent effect on normal epithelial cells, suggesting a degree of selective toxicity towards cancer cells tandfonline.com.
Investigations in Yeast and Plant Models (e.g., Saccharomyces cerevisiae, Arabidopsis)
This compound was initially discovered as an inhibitor of the sirtuin family in the budding yeast Saccharomyces cerevisiae pnas.orgcellsignal.comnih.govkoreascience.kr. Studies in yeast have been instrumental in understanding the basic mechanisms of sirtuin inhibition. Sirtuins in Saccharomyces cerevisiae, such as Sir2, are NAD-dependent deacetylases that play roles in lifespan regulation and stress response nih.govnih.gov. This compound's ability to inhibit Sir2p in yeast highlights its interaction with this conserved protein family fishersci.ptcellsignal.com.
In the model plant Arabidopsis thaliana, this compound has been shown to activate the auxin signal transduction pathway, leading to auxin-related developmental phenotypes, such as the inhibition of root elongation pnas.orgpnas.org. Genetic and chemical analyses in Arabidopsis revealed that this compound undergoes transformations within the plant to generate 2-hydroxy-1-naphthoic acid (HNC), which acts as an auxin analog pnas.orgpnas.org. This conversion involves an aldehyde oxidase requiring a molybdopterin cofactor pnas.orgpnas.orgmpg.de. Mutations affecting the synthesis of this cofactor can lead to resistance to this compound pnas.orgpnas.org. Studies in Arabidopsis have also indicated that this compound affects stem cell maintenance and root development by modulating auxin-cytokinin signaling components frontiersin.org.
In Vivo Preclinical Model Investigations
Preclinical studies using in vivo animal models have been conducted to evaluate the potential therapeutic efficacy of this compound, particularly in cancer and acute lung injury models.
Cancer Xenograft and Tumor-Bearing Animal Models
In vivo studies using cancer models have explored this compound's impact on tumor growth and metastasis. While the search results did not provide extensive details on this compound specifically in a wide range of xenograft models, one study in tumor-bearing BALB/c mice inoculated with 4T1 breast cancer cells investigated the effects of this compound. researchgate.netnih.govdoi.org. In this syngeneic tumor model, this compound significantly reduced cancer cell metastasis to the spleen researchgate.netnih.govdoi.org. This finding was supported by in vitro results showing decreased vimentin (B1176767) expression and reduced cell mobility in migration and wound healing assays of 4T1 cells researchgate.netnih.govdoi.org. The study also indicated that this compound had an impact on the immune microenvironment in tumor-bearing mice, reversing elevated IFN-γ secretion, increased CD11b+ cells, and decreased T cells observed in spleen cells researchgate.netnih.gov. Although this compound was cytotoxic to 4T1 cells in vitro, it did not show synergistic effects with cisplatin regarding tumor burden in this specific in vivo model researchgate.netnih.govdoi.org.
Other sirtuin inhibitors have shown efficacy in cancer xenograft models, providing context for the potential of sirtuin modulation in vivo frontiersin.orgtandfonline.comnih.gov. For example, a mechanism-based SIRT2 inhibitor showed broad anticancer effects in various xenograft models frontiersin.org. Selective SIRT2 inhibition was suggested to be advantageous due to lower toxicity in vivo compared to inhibitors targeting multiple sirtuins frontiersin.org.
Studies in Models of Acute Lung Injury
This compound has also been investigated in animal models of acute lung injury (ALI). Studies using a lipopolysaccharide (LPS)-induced ALI mouse model have shown that this compound attenuates lung injury nih.govnih.govresearchgate.netresearchgate.netcolab.ws. This compound significantly inhibited myeloperoxidase activity and reduced the pulmonary wet/dry weight ratio in this model, indicating a reduction in lung edema nih.govresearchgate.net. The mechanism behind this effect appears to involve the direct inhibition of human neutrophil elastase (HNE) activity by this compound nih.govnih.govresearchgate.net. Enhanced HNE activity contributes to protease-antiprotease imbalance, which plays a pathogenic role in ALI nih.govresearchgate.net. This compound's ability to inhibit HNE activity suggests its potential as an anti-inflammatory agent for inflammatory lung diseases nih.govnih.govresearchgate.net.
Table 2 summarizes the findings from in vivo preclinical studies with this compound.
Table 2: In Vivo Preclinical Investigations of this compound
| Model System | Condition Studied | Key Observed Effects | Proposed Mechanism(s) Involved | Source |
| BALB/c mice (syngeneic tumor) | 4T1 breast cancer | Reduced cancer cell metastasis to the spleen, impacted immune microenvironment | Inhibition of EMT, modulation of immune cells | researchgate.netnih.govdoi.org |
| Mice (LPS-induced) | Acute Lung Injury (ALI) | Attenuated lung injury, inhibited myeloperoxidase activity, reduced pulmonary edema | Direct inhibition of human neutrophil elastase (HNE) | nih.govresearchgate.net |
Research in Neurological Disease Models (e.g., Subarachnoid Hemorrhage, Parkinson's Disease)
Studies have investigated the role of sirtuins, often modulated by inhibitors like this compound, in neurological disease models. In models of subarachnoid hemorrhage (SAH), SIRT1 has been implicated in early brain injury, brain edema, and neuronal apoptosis. Research using a rat endovascular perforation model of SAH demonstrated that while a SIRT1 activator (resveratrol) reduced mortality, improved neurological function, and decreased brain water content and neuronal apoptosis, the SIRT1 inhibitor this compound partially reversed these beneficial effects. spandidos-publications.comahajournals.orgnih.gov This suggests a protective role for SIRT1 in SAH-induced brain injury, which can be counteracted by this compound. Another study using a rat SAH model found that increased endogenous SIRT1 expression appeared to play a neuroprotective role against brain edema, and this compound treatment significantly lowered SIRT1 expression, leading to deteriorated neurological function, blood-brain barrier disruption, and increased brain edema and endothelial cell apoptosis. nih.gov Furthermore, this compound pretreatment reversed the antioxidant and neuroprotective effects of salvianolic acid B in a rat SAH model, indicating its ability to inhibit SIRT1-dependent pathways involved in protection against oxidative damage.
In the context of Parkinson's disease (PD), research has explored the potential of modulating SIRT2 activity. Studies using in vitro and in vivo models of PD have suggested that SIRT2 inhibition may be beneficial in mitigating alpha-synuclein (B15492655) toxicity. griffith.edu.aujneurology.com While this compound is known to inhibit SIRT2, specific in vivo studies directly using this compound in Parkinson's disease models were not prominently detailed in the search results, which focused more broadly on SIRT2 inhibitors. However, the general principle of sirtuin modulation, including inhibition by compounds like this compound, is an active area of investigation in neurodegenerative diseases. griffith.edu.aumdpi.com
Cardiovascular Research Models (e.g., Arterial Thrombosis)
This compound has been utilized in cardiovascular research, particularly in models of arterial thrombosis. SIRT1 is known to play a role in mitigating the effects of cardiovascular risk factors. Studies using human and mouse cell lines and a murine model of arterial thrombosis have shown that this compound, as a SIRT1 inhibitor, enhanced cytokine-induced endothelial tissue factor (TF) protein expression and surface activity. oup.comuzh.chnih.gov Tissue factor is a key initiator of blood coagulation. In vivo studies using a photochemical injury model in mice demonstrated that treatment with a SIRT1 inhibitor (splitomicin, and similarly suggested for this compound) increased arterial thrombogenicity and induced TF expression in carotid artery lysates. oup.comuzh.chnih.govahajournals.org This indicates that SIRT1 inhibition can promote arterial thrombus formation. This compound or another SIRT1 inhibitor, EX-527, administration in murine models has been shown to induce apoptosis-like modifications in platelets, leading to increased clearance. researchgate.net The reduction of TF expression is also considered a potential mechanism through which SIRT1 activation prevents thrombus formation. mmu.ac.uk
Skin Regeneration and Wound Healing Models
The role of sirtuins in skin regeneration and wound healing has been investigated using various in vivo models, and this compound has been used to explore the effects of sirtuin inhibition. Sirtuins are involved in multiple mechanisms in skin wound closure, including inducing autophagy and angiogenesis and reducing inflammation and fibrosis. mdpi.com Conversely, inhibition of SIRT1 with this compound has been shown to delay wound closure in mice, highlighting the importance of sirtuins in this process. mdpi.comresearchgate.net While sirtuin activators like resveratrol (B1683913) have demonstrated potential to improve skin regeneration, the use of inhibitors like this compound provides insight into the necessity of sirtuin activity for efficient wound healing. mdpi.comnih.govresearchgate.netnih.gov
Trauma-Induced Injury Models
This compound has also been examined in models of trauma-induced injury. In male Sprague-Dawley rats subjected to trauma-hemorrhage, administration of this compound at 1 mg/kg attenuated pro-inflammatory cytokine production and provided protection against hepatic injury. selleckchem.comresearchgate.net This suggests a potential anti-inflammatory effect of this compound in the context of trauma. Additionally, this compound has shown anti-inflammatory effects by inhibiting neutrophil elastase activity and attenuating lipopolysaccharide-mediated acute lung injury in mice. medchemexpress.comnih.gov Studies in rats have shown that this compound treatment reduced neutrophil infiltration and cytokine production in the lung and liver following trauma/hemorrhage injury. nih.gov
Modulation of Specific Biological Processes in Model Systems
Beyond disease models, this compound has been used to study the modulation of specific biological processes.
Auxin Signal Transduction in Plants
In the plant model Arabidopsis thaliana, this compound has been shown to activate the auxin signal transduction pathway. pnas.orgcellsignal.compnas.orgnih.gov Auxin is a crucial plant hormone regulating growth and development. Research indicates that this compound undergoes transformations in Arabidopsis to produce 2-hydroxy-1-naphthaldehyde (B42665) (HNA), which is then converted to 2-hydroxy-1-naphthoic acid (HNC), the molecule responsible for activating auxin signaling. pnas.orgpnas.org this compound and HNA can bypass the auxin polar transport system and are efficiently transported to aerial parts of seedlings, making them useful tools for auxin studies. pnas.orgpnas.org this compound affects meristem maintenance, cell division, and differentiation by modulating both auxin and cytokinin signaling components in Arabidopsis. nih.gov
Epithelial-Mesenchymal Transition in Animal Models
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells acquire mesenchymal characteristics, important in development, wound healing, and disease progression, including cancer metastasis. mdpi.com Research using animal models has explored the role of sirtuins in EMT. While some studies suggest that SIRT1 can suppress EMT, potentially by deacetylating Smad4, the role of sirtuin inhibitors like this compound in this process is also under investigation. frontiersin.org A study using 4T1 breast cancer cells and tumor-bearing BALB/c mice indicated that this compound, as a SIRT1 inhibitor, inhibited EMT and reduced cancer cell metastasis to the spleen. researchgate.netnih.gov This was supported by in vitro findings showing decreased vimentin expression and reduced cell mobility. researchgate.netnih.gov
Table 1: Summary of this compound Research in In Vivo Models
| Research Area | Model Organism/System | Key Findings Related to this compound (or Sirtuin Inhibition) | Relevant Sirtuin Target(s) |
| Neurological Disease | Rat SAH model | Reversed protective effects of SIRT1 activation; aggravated brain edema, neurological deficits, BBB disruption, and neuronal apoptosis. spandidos-publications.comahajournals.orgnih.gov | SIRT1 |
| Cardiovascular Research | Murine arterial thrombosis model | Enhanced endothelial tissue factor expression and activity; increased arterial thrombogenicity. oup.comuzh.chnih.govahajournals.org Induced apoptosis-like modifications in platelets. researchgate.net | SIRT1, SIRT2 |
| Skin Regeneration | Mouse wound healing model | Delayed wound closure. mdpi.comresearchgate.net | SIRT1 |
| Trauma-Induced Injury | Rat trauma-hemorrhage model | Attenuated pro-inflammatory cytokine production; protected against hepatic injury. selleckchem.comresearchgate.net Reduced neutrophil infiltration and cytokine production in lung and liver. nih.gov | Not explicitly specified |
| Auxin Signal Transduction | Arabidopsis thaliana | Activated auxin signaling pathway; affected meristem maintenance and development by modulating auxin and cytokinin signaling. pnas.orgcellsignal.compnas.orgnih.govnih.gov | Not explicitly specified |
| Epithelial-Mesenchymal Transition | 4T1 breast cancer cells/BALB/c mice | Inhibited EMT; reduced cancer cell metastasis to the spleen; decreased vimentin expression and cell mobility in vitro. researchgate.netnih.gov | SIRT1 |
Immunological Microenvironment Alterations
Research indicates that this compound, primarily recognized as an inhibitor of sirtuins like SIRT1 and SIRT2, can influence the immunological microenvironment in various contexts, particularly in cancer and inflammatory models. Studies investigating the impact of this compound on the tumor microenvironment in 4T1 breast cancer models have shown notable alterations in immune cell populations and cytokine secretion. nih.govresearchgate.netdoi.orgtandfonline.com
In tumor-bearing mice, treatment with this compound was observed to reverse certain changes in spleen cells. Specifically, it mitigated the elevated levels of IFN-γ secretion, reduced the increase in CD11b+ cells, and counteracted the decrease in T cells that were present in untreated tumor-bearing mice. nih.govresearchgate.netdoi.orgtandfonline.com These findings suggest that this compound can influence the composition and activity of immune cells within the tumor microenvironment and systemic circulation.
Further in vitro studies using tumor-conditioned medium demonstrated that this compound treatment affected the proliferation and differentiation of T cells. nih.govresearchgate.netdoi.orgtandfonline.com This highlights a potential direct or indirect modulatory effect of this compound on T lymphocyte behavior.
Beyond cancer, this compound has been shown to suppress inflammatory signaling in human dermal microvascular endothelial cells. stemcell.commdpi.com This suggests a broader anti-inflammatory potential that could impact the microenvironment in various tissues.
In the context of transplantation, research utilizing a mouse model of cervical heterotopic heart transplantation revealed that this compound can regulate the balance between Th17 and Treg cells. nih.govresearchgate.net this compound treatment led to a reduction in the proportion of Th17 cells and an increase in the proportion of Treg cells in splenocytes from recipient mice. nih.govresearchgate.net In isolated CD4+ T cell populations, this compound reduced the proportion of Th17 cells and decreased the expression of IL-17A and RORγt. nih.govresearchgate.net These findings suggest an immunosuppressive effect of this compound by shifting the balance towards a more regulatory immune profile.
Additionally, this compound has been reported to suppress human cytomegalovirus (hCMV) infection and associated cellular responses, including hCMV-induced senescence and the production of reactive oxygen species (ROS). researchgate.net These effects are relevant to the immune response as hCMV can cause significant issues in individuals with reduced immune function, such as transplant recipients. researchgate.net
The observed effects of this compound on the immunological microenvironment are often linked to its activity as a SIRT1 inhibitor. SIRT1 is known to play a role in regulating inflammation through the deacetylation of various proteins, including NF-κB. researchgate.netfrontiersin.org Inhibition of SIRT1 by compounds like this compound can therefore influence the expression of inflammatory cytokines. researchgate.netfrontiersin.org
Table 1: Summary of this compound's Effects on Immunological Parameters in In Vivo/In Vitro Studies
| Study Model | Parameter Measured | Observed Effect of this compound Treatment | Relevant Citation(s) |
| Tumor-bearing mice (4T1 breast cancer) | Spleen cell IFN-γ secretion | Decreased | nih.govresearchgate.netdoi.orgtandfonline.com |
| Tumor-bearing mice (4T1 breast cancer) | Spleen CD11b+ cells | Decreased | nih.govresearchgate.netdoi.orgtandfonline.com |
| Tumor-bearing mice (4T1 breast cancer) | Spleen T cells | Increased | nih.govresearchgate.netdoi.orgtandfonline.com |
| Human dermal microvascular endothelial cells | Inflammatory signaling | Suppressed | stemcell.commdpi.com |
| Mouse splenocytes (transplantation model) | Proportion of Th17 cells | Reduced | nih.govresearchgate.net |
| Mouse splenocytes (transplantation model) | Proportion of Treg cells | Increased | nih.govresearchgate.net |
| Isolated CD4+ T cells | IL-17A expression | Decreased | nih.govresearchgate.net |
| Isolated CD4+ T cells | RORγt expression | Decreased | nih.govresearchgate.net |
| Human fibroblasts (hCMV infected) | hCMV infection | Suppressed | researchgate.net |
| Human fibroblasts (hCMV infected) | hCMV-induced senescence | Suppressed | researchgate.net |
| Human fibroblasts (hCMV infected) | hCMV-induced ROS production | Suppressed | researchgate.net |
Blood-Brain Barrier Integrity in Neurological Contexts
The blood-brain barrier (BBB) is a critical structure composed of specialized endothelial cells, pericytes, and astrocytes that maintains brain homeostasis by regulating the passage of substances between the bloodstream and the central nervous system. nih.govwikipedia.orgfrontiersin.org Dysfunction of the BBB is implicated in the pathology of various neurological disorders, including stroke and traumatic brain injury (TBI). nih.govwikipedia.orgfrontiersin.orgmdpi.com
Research using an in vitro model of the BBB, specifically human brain microvascular endothelial cells (HBMECs), has investigated the role of sirtuins and the effects of this compound in the context of peroxisomal disorders associated with neurodegeneration. spandidos-publications.com This study demonstrated that dysfunction related to ABCD1 and HSD17B4, two genes involved in peroxisomal function, led to brain microvascular endothelium dysfunction, which correlated with reduced levels of SIRT1. spandidos-publications.com Importantly, inhibiting SIRT1 activity with this compound was found to mimic the molecular and functional changes observed when ABCD1 and HSD17B4 were silenced in HBMECs. spandidos-publications.com This suggests that reduced SIRT1 activity, potentially induced by this compound, can contribute to BBB dysfunction in this model.
In contrast, studies investigating the effect of this compound in a rat model of experimental subarachnoid hemorrhage (SAH) yielded different observations regarding BBB integrity. nih.gov Following SAH, endogenous SIRT1 protein expression increased, suggesting a potential protective role. nih.gov Administration of this compound, which inhibits SIRT1, significantly lowered SIRT1 expression and was associated with aggravated brain edema and increased BBB disruption compared to control groups. nih.gov Furthermore, this compound treatment in this model led to increased endothelial cell apoptosis and elevated matrix metalloproteinase-9 (MMP-9) gelatinase activity, both of which can compromise BBB integrity. nih.gov These findings suggest that inhibiting SIRT1 with this compound may be detrimental to BBB integrity in the context of SAH-induced injury.
Another in vitro study using human cells and modeling oxygen-glucose deprivation (OGD) presented findings that appear to contrast with the SAH model. nih.gov This research suggested that activation of Sirt1 was associated with increased BBB permeability, while inhibition of Sirt1 attenuated apoptosis in this specific in vitro model. nih.gov This indicates a potentially complex and context-dependent role for SIRT1 and, consequently, its inhibitor this compound, in regulating BBB integrity.
Further research has explored the mechanisms by which SIRT1 may influence the BBB. One study indicated that SIRT1 can regulate tight-junction proteins in endothelial cells, which are crucial for maintaining the barrier's seal. spandidos-publications.com Upregulation of SIRT1 was shown to increase the expression of Claudin 5, a key tight-junction protein, in HBMECs. spandidos-publications.com This suggests a mechanism by which SIRT1 can positively impact BBB tightness.
Table 2: Summary of this compound's Effects on Blood-Brain Barrier Integrity in Neurological Contexts
| Study Model | Context/Induction Method | Parameter Measured | Observed Effect of this compound Treatment | Relevant Citation(s) |
| In vitro HBMECs | Peroxisomal dysfunction (ABCD1/HSD17B4 silencing) | Brain microvascular endothelium function | Mimicked dysfunction caused by gene silencing | spandidos-publications.com |
| In vitro HBMECs | Peroxisomal dysfunction (ABCD1/HSD17B4 silencing) | SIRT1 levels | Lowered SIRT1 expression (as an inhibitor) | spandidos-publications.com |
| Rat model of experimental SAH | Subarachnoid Hemorrhage | Brain edema | Aggravated | nih.gov |
| Rat model of experimental SAH | Subarachnoid Hemorrhage | Blood-Brain Barrier disruption | Increased | nih.gov |
| Rat model of experimental SAH | Subarachnoid Hemorrhage | Endothelial cell apoptosis | Increased | nih.gov |
| Rat model of experimental SAH | Subarachnoid Hemorrhage | MMP-9 gelatinase activity | Increased | nih.gov |
| In vitro human cells (OGD model) | Oxygen-Glucose Deprivation | BBB permeability | (Sirt1 activation associated with increased permeability) | nih.gov |
| In vitro human cells (OGD model) | Oxygen-Glucose Deprivation | Apoptosis | Attenuated (with Sirt1 inhibition) | nih.gov |
| In vitro HBMECs (related to mechanism) | Not specified (SIRT1 regulation) | Claudin 5 expression (tight-junction protein) | Increased (with SIRT1 upregulation, contrasting this compound's effect) | spandidos-publications.com |
Methodological Approaches in Sirtinol Research
Cellular and Molecular Assays
Cellular and molecular assays form the cornerstone of Sirtinol research, providing insights into its effects at the cellular and biochemical levels. These assays allow researchers to quantify cellular responses and analyze changes in gene and protein expression, as well as enzyme activity.
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental to assess the impact of this compound on cell health and growth. Common methods include the MTT assay and trypan blue staining. The MTT assay, which measures the metabolic activity of viable cells, has been used to demonstrate that this compound significantly inhibits the proliferation of various cancer cell lines, including MCF-7 human breast cancer cells and H1299 human lung cancer cells, in a concentration- and time-dependent manner. spandidos-publications.comspandidos-publications.comnih.govstemcell.com For instance, this compound treatment of MCF-7 cells resulted in IC50 values of 48.6 µM at 24 hours and 43.5 µM at 48 hours. spandidos-publications.comspandidos-publications.comstemcell.com Trypan blue staining, which differentiates viable from non-viable cells based on membrane integrity, has also shown the anti-growth effect of this compound on H1299 cells, particularly at concentrations of 20 and 50 µM. nih.gov The CCK-8 assay is another method utilized to assess cell viability, showing dose-dependent inhibition of proliferation in OE33 cells treated with this compound under normoxic conditions, with a significant decrease in viability starting at 25 µM. researchgate.net
Interactive Data Table: this compound IC50 Values in MCF-7 Cells
| Cell Line | Assay | Treatment Duration | IC50 (µM) | Source |
| MCF-7 | MTT | 24 hours | 48.6 | spandidos-publications.comspandidos-publications.comstemcell.com |
| MCF-7 | MTT | 48 hours | 43.5 | spandidos-publications.comspandidos-publications.comstemcell.com |
Cell Cycle Analysis Techniques
Cell cycle analysis is employed to determine how this compound affects the distribution of cells within different phases of the cell cycle (G1, S, G2/M). Flow cytometry, typically using propidium (B1200493) iodide (PI) staining to quantify DNA content, is a standard technique for this purpose. Studies using flow cytometry have shown that this compound treatment can induce cell cycle arrest. For example, this compound significantly increased the G1 phase population in MCF-7 cells after 48 hours of treatment. spandidos-publications.comspandidos-publications.comstemcell.com Similarly, treatment with a high dose (50 µM) of this compound was found to induce G1-phase accumulation in H1299 lung cancer cells. nih.gov
Apoptosis and Autophagy Detection Methods
Investigating programmed cell death (apoptosis) and autophagy is critical to understanding the mechanisms by which this compound exerts its cellular effects. Various methods are used for detection:
Annexin V-FITC Assay: This flow cytometry-based assay detects externalized phosphatidylserine, an early marker of apoptosis. The Annexin V-FITC assay has been used to confirm this compound-induced apoptotic cell death in MCF-7 cells. spandidos-publications.comspandidos-publications.comstemcell.com
Caspase Assays: Measuring the activity of caspases, key executioners of apoptosis, provides further evidence of apoptotic pathways. This compound treatment has been shown to slightly increase the activities of caspase 7 and caspase 9 in MCF-7 cells, although caspase 8 activity was not altered. spandidos-publications.comspandidos-publications.com
DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology, including chromatin condensation and nuclear fragmentation characteristic of apoptosis. DAPI staining has confirmed the increase in apoptotic nuclei in MCF-7 cells treated with this compound. spandidos-publications.comspandidos-publications.com
Acridine (B1665455) Orange and MDC Staining: Acridine orange and monodansylcadaverine (MDC) are fluorescent dyes used to detect acidic vesicular organelles (AVOs), which accumulate during autophagy. Staining with acridine orange and MDC has been used to confirm autophagic cell death induced by this compound in MCF-7 cells. spandidos-publications.comspandidos-publications.comstemcell.com
Western Blotting: Analyzing the protein levels of key apoptotic and autophagic markers by Western blotting is a common approach. This compound treatment of MCF-7 cells led to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.comspandidos-publications.comstemcell.com It also increased the cleavage of PARP and the release of cytochrome c. spandidos-publications.comspandidos-publications.com For autophagy, Western blotting is used to detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation, and the degradation of p62. spandidos-publications.comspandidos-publications.comnih.govoncotarget.com this compound treatment significantly increased the expression of LC3-II in MCF-7 cells. spandidos-publications.comspandidos-publications.comstemcell.com
Gene Expression Analysis (e.g., qRT-PCR)
Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is a widely used technique to measure the mRNA levels of specific genes, providing insights into transcriptional changes induced by this compound. qRT-PCR has been employed to quantify the expression levels of sirtuin isoforms themselves, such as SIRT1, SIRT2, and SIRT3, in cells treated with this compound. spandidos-publications.comspandidos-publications.comnih.gov For example, studies have shown that this compound treatment can significantly decrease SIRT1 expression in MCF-7 cells. spandidos-publications.comspandidos-publications.com qRT-PCR has also been used to assess the expression of genes involved in various pathways affected by this compound, such as cytokinin signaling genes in Arabidopsis thaliana. researchgate.net
Protein Expression and Modification Analysis (e.g., Western Blot, Immunofluorescence, ELISA, Flow Cytometry)
Analyzing protein levels, localization, and post-translational modifications (like acetylation) is crucial for understanding this compound's effects, particularly as a sirtuin inhibitor.
Western Blot: This technique is used to detect specific proteins and their modification states. Western blotting has been extensively used in this compound research to examine the expression levels of sirtuins (SIRT1, SIRT2, SIRT3) spandidos-publications.comspandidos-publications.comnih.gov, cell cycle-regulated proteins (cyclin B1, cyclin D1, CDK2, CDK6) spandidos-publications.comspandidos-publications.com, apoptotic proteins (Bax, Bcl-2, cleaved PARP, caspases) spandidos-publications.comspandidos-publications.com, autophagic proteins (LC3-II) spandidos-publications.comspandidos-publications.comnih.govoncotarget.com, and target proteins like acetylated p53 and acetylated tubulin. spandidos-publications.comspandidos-publications.comaacrjournals.org this compound treatment has been shown to significantly increase the acetylation of p53, a known target of SIRT1/2. spandidos-publications.comspandidos-publications.comstemcell.comaacrjournals.org It also induced tubulin acetylation, indicating SIRT2 inhibition. aacrjournals.org
Immunofluorescence: This microscopy-based technique uses fluorescently labeled antibodies to visualize the location and expression of proteins within cells. Immunofluorescence has been used to confirm the effect of this compound on histone acetylation levels. nih.gov It can also be used for detecting autophagy markers like LC3-II within cells. oncotarget.comumw.edu.pl
ELISA: Enzyme-linked immunosorbent assay (ELISA) is a plate-based assay used to detect and quantify soluble proteins, such as cytokines. ELISA has been used in studies involving this compound to estimate cytokine levels. umw.edu.pltandfonline.comresearchgate.net
Flow Cytometry: Beyond cell cycle and apoptosis analysis, flow cytometry can be used to quantify the expression of specific protein markers on the surface or intracellularly within cell populations using fluorescent antibodies. tandfonline.comresearchgate.netshikharbiotech.com It has been used to estimate different markers in studies investigating this compound's impact on the tumor microenvironment and immune cells. tandfonline.comresearchgate.net
Enzymatic Activity Assays (Sirtuin Deacetylase Activity, Other Enzyme Inhibition Assays)
Directly measuring the enzymatic activity of sirtuins and assessing this compound's inhibitory effect is fundamental to characterizing its mechanism of action. These assays typically involve incubating recombinant sirtuin enzymes with acetylated peptide substrates and NAD+, and then quantifying the deacetylation product or the consumption of NAD+.
Sirtuin Deacetylase Activity Assays: Various in vitro assays are used to measure sirtuin deacetylase activity. Some assays utilize fluorescently labeled acetylated peptide substrates, where deacetylation leads to a change in fluorescence. However, it is noted that some conventional assays using fluorescently labeled substrates might yield misleading results with certain compounds like resveratrol (B1683913). sigmaaldrich.com Assays employing unlabeled peptide substrates coupled with detection of a reaction product like nicotinamide (B372718) or ammonia (B1221849) are also used. sigmaaldrich.com For example, the SIRTainty™ assay measures the ammonia produced from the cleavage of nicotinamide, which is generated during sirtuin deacetylation of an unlabeled peptide substrate. sigmaaldrich.com this compound is known to be a cell-permeable inhibitor of sirtuin deacetylase activity. Studies have reported IC50 values for this compound against different sirtuin isoforms, such as 38 µM for SIRT2, 68 µM for yeast Sir2p, and 131 µM for SIRT1 in cell-free assays. selleckchem.com This indicates that this compound is a selective sirtuin inhibitor with higher potency against SIRT2 and yeast Sir2p compared to SIRT1. selleckchem.com
Other Enzyme Inhibition Assays: While primarily known as a sirtuin inhibitor, researchers may also assess this compound's effect on other enzymes to determine its specificity. For instance, studies have indicated that this compound does not inhibit class I and class II HDACs. selleckchem.com
Interactive Data Table: this compound IC50 Values in Cell-Free Enzymatic Assays
| Enzyme Target | Assay Type | IC50 (µM) | Source |
| SIRT1 (human) | Cell-free deacetylase assay | 131 | selleckchem.com |
| SIRT2 (human) | Cell-free deacetylase assay | 38 | selleckchem.com |
| Sir2p (yeast) | Cell-free deacetylase assay | 68 | selleckchem.com |
| HDAC1 (human) | Inhibition assay | No inhibition | selleckchem.com |
Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)
Cell migration and invasion are critical processes in various biological phenomena, including development, wound healing, and disease progression like cancer metastasis. Assays such as wound healing and Transwell assays are commonly used to evaluate the effect of compounds like this compound on these cellular functions.
In wound healing assays, a "wound" or gap is created in a monolayer of cells, and the rate at which cells migrate to close the gap is measured. Studies have shown that this compound can significantly reduce cell mobility in wound healing assays. For instance, in 4T1 breast cancer cells, increasing concentrations of this compound significantly inhibited migration in a dose-dependent manner. doi.org Similarly, this compound treatment of hypothalamic neuronal cell lines, such as GN11 and GT1-7, reduced cell migration in wound-healing assays. aacrjournals.orgnih.gov
Transwell assays, also known as Boyden chamber assays, assess cell migration or invasion through a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) material like Matrigel. Cells are placed in the upper chamber, and a chemoattractant is typically placed in the lower chamber. The number of cells that migrate or invade through the membrane to the lower side is then quantified. This compound has been shown to inhibit cell migration and invasion in Transwell assays in various cell lines, including 4T1 breast cancer cells and H295R adrenocortical cancer cells. doi.orgresearchgate.netnih.gov In GN11 cells, this compound decreased migration by approximately 80% in Transwell migration assays. nih.gov
These assays collectively demonstrate that this compound can impede the migratory and invasive capabilities of different cell types, a finding supported by observed decreases in markers associated with epithelial-mesenchymal transition (EMT), such as vimentin (B1176767) expression. doi.orgresearchgate.net
Colony Formation Assays
Colony formation assays, or clonogenic assays, are used to assess the ability of a single cell to grow and form a colony, reflecting the long-term proliferative capacity of cells after treatment. In this assay, a small number of cells are plated and allowed to grow for an extended period, typically one to two weeks, to form visible colonies. The colonies are then fixed, stained, and counted.
Research has indicated that this compound treatment can significantly decrease colony formation in various cancer cell lines. For example, this compound was found to be cytotoxic to 4T1 breast cancer cells, as revealed by colony forming assays. doi.org this compound inhibited colony formation at concentrations of 33 µM and higher in MCF-7 and H1299 cells. selleckchem.com In MDA-MB-231 cells, this compound treatment alone reduced colony formation, and synergistic effects were observed when combined with other treatments like temozolomide (B1682018) (TMZ) or fluorouracil (FU). e-century.us this compound also reduced the ability of H295R adrenocortical cancer cells and H1299 non-small cell lung cancer cells to form colonies. researchgate.netnih.gov
These findings suggest that this compound has a lasting inhibitory effect on the reproductive integrity and proliferative potential of cells.
Biochemical Assays for Iron Metabolism (e.g., Labile Iron Pools)
Recent studies have revealed that this compound can also function as an intracellular iron chelator, influencing cellular iron metabolism. nih.govnih.gov Biochemical assays are employed to investigate these interactions, particularly focusing on the labile iron pool (LIP). The LIP is a chelatable pool of intracellular iron that is readily available for metabolic processes. mdpi.comdntb.gov.ua
Assays to evaluate the LIP often utilize fluorescent probes that are quenched by iron. A decrease in fluorescence intensity can indicate an increase in the LIP, while an increase in fluorescence suggests a decrease in the LIP due to chelation. Colorimetric assays, such as those using ferrozine, can also be used to quantify labile iron concentrations. nih.govresearchgate.net
Studies have shown that this compound can deplete intracellular labile iron pools in cancer cells, such as non-small cell lung cancer (NSCLC) cell lines A549 and H1299. nih.govresearchgate.net This effect can occur acutely, leading to changes in iron-regulating proteins like transferrin receptor (TfR) and ferritin heavy chain (FtH) as part of an adaptive response. nih.govresearchgate.net For instance, in A549 cells, this compound treatment led to a decrease in the LIP within 6 hours, while in H1299 cells, a noticeable decrease was observed after 24 hours. nih.gov The ability of this compound to chelate iron has been further validated in NSCLC cells, showing similar effects on labile iron as the known iron chelator deferoxamine (B1203445) (DFO). nih.gov
Another biochemical assay used in this context is the measurement of aconitase activity. Aconitase is an enzyme that contains an iron-sulfur cluster and its activity is sensitive to changes in the LIP. Reduced aconitase activity can indicate a decrease in the LIP. researchgate.net this compound has been shown to impair aconitase activity in NSCLC cells, further supporting its role as an iron chelator. researchgate.net
Compound Development and Characterization
The development and characterization of this compound and its related compounds involve chemical synthesis, studies to understand how structural modifications affect biological activity, and evaluation of their stereochemical properties.
Synthesis of this compound Analogues
The synthesis of this compound and its analogues is a crucial step in exploring their potential as therapeutic agents and understanding their mechanisms of action. This compound is a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665). nih.gov General synthetic protocols for this compound and some analogues have been reported. researchgate.net
The synthesis of this compound analogues often involves modifying different parts of the core this compound structure. This can include alterations to the 2-hydroxynaphthyl group or the benzamide (B126) function. acs.org For example, analogues lacking the 2-hydroxy group at the naphthalene (B1677914) moiety or bearing modifications at the benzene (B151609) 2'-position of the aniline (B41778) portion (e.g., carbethoxy, carboxy, cyano, carboxamido) have been synthesized. researchgate.netnih.gov Isomers of this compound, such as m- and p-sirtinol, have also been prepared. researchgate.netacs.org
These synthetic efforts aim to create a library of compounds with varied structural features to investigate their biological activities and identify key moieties responsible for their effects.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how changes in the chemical structure of a compound affect its biological activity. For this compound, SAR studies have focused on identifying the structural features important for its sirtuin inhibitory activity and other observed effects.
Studies on this compound analogues have revealed that modifications to the core structure can significantly impact their potency against sirtuins like SIRT1 and SIRT2. For instance, m- and p-sirtinol analogues were found to be more potent than this compound against human SIRT1 and SIRT2 enzymes. researchgate.netnih.govacs.org Conversely, compounds lacking the 2-hydroxy group at the naphthalene moiety or with certain modifications at the benzene 2'-position showed reduced potency. researchgate.netnih.gov The 2'-carboxamido analogue was reported to be totally inactive. researchgate.netnih.gov
SAR studies are also being conducted to develop this compound analogues with inhibitory activity against other enzymes, such as human neutrophil elastase (HNE). researchgate.netnih.gov These studies involve systematically altering the this compound scaffold and evaluating the inhibitory effects of the synthesized analogues. For example, swapping the imine and methyl groups with diazene (B1210634) and carboxyl groups, respectively, was found to enhance HNE inhibiting potency in one study. researchgate.netnih.gov
Evaluation of Enantioselective Inhibitory Effects
This compound contains a chiral center at the 1-phenylethyl group. nih.gov The evaluation of the enantioselective inhibitory effects of this compound involves comparing the biological activity of its individual enantiomers, (R)-Sirtinol and (S)-Sirtinol.
Studies have investigated whether the stereochemistry at this chiral center influences the inhibitory activity of this compound against sirtuin enzymes. Research has indicated that both (R)- and (S)-Sirtinol have similar inhibitory effects on yeast and human sirtuin enzymes. researchgate.netacs.orgnih.gov This suggests that the stereochemistry at the chiral center is not critical for the sirtuin inhibitory activity of this compound. nih.gov
While the sirtuin inhibitory activity appears to be non-enantioselective, the biological effects of individual enantiomers might differ in other contexts, such as metal binding or cellular uptake. However, the available research specifically on the enantioselective inhibitory effects of this compound primarily focuses on sirtuin inhibition, indicating a lack of significant enantioselectivity in this regard.
Genetic and Pharmacological Manipulations
Genetic and pharmacological manipulations are crucial tools in this compound research. These approaches allow scientists to investigate the role of specific sirtuins or other proteins in the observed effects of this compound and to explore potential synergistic or antagonistic interactions with other compounds.
Use of Sirtuin-Specific Small Interfering RNA (siRNA)
Small interfering RNA (siRNA) is a powerful tool used to silence the expression of specific genes. In this compound research, sirtuin-specific siRNA is employed to reduce the levels of particular sirtuin proteins, such as SIRT1 or SIRT2, to determine if the effects of this compound are mediated through the inhibition of these specific sirtuins.
Studies have utilized SIRT1-targeting siRNA to investigate the role of SIRT1 in various cellular processes. For instance, downregulation of SIRT1 using shRNA (short hairpin RNA, a type of siRNA) has been shown to induce the production of malondialdehyde, leading to increased oxidative damage. mdpi.com This suggests that SIRT1 plays a protective role against oxidative stress, and inhibiting it, either pharmacologically with compounds like this compound or genetically with siRNA, can impact cellular redox balance.
Furthermore, research in adrenocortical cancer cells demonstrated that silencing SIRT1 using siRNA inhibited cell migration and invasion, similar to the effects observed with this compound treatment. researchgate.net This provides genetic evidence supporting the notion that this compound's anti-migratory and anti-invasive effects in this context are mediated, at least in part, through SIRT1 inhibition. researchgate.net In human endothelial cells, both SIRT1 siRNA and the sirtuin inhibitor Splitomicin led to increased and activated tissue factor protein, which is involved in coagulation and thrombus formation. frontiersin.org This indicates a role for SIRT1 in regulating factors related to cardiovascular health and suggests that inhibiting SIRT1 could have implications in this area. frontiersin.org
The use of siRNA allows researchers to specifically target individual sirtuin isoforms, helping to differentiate the roles of different sirtuins in the cellular response to this compound. For example, while this compound is known to inhibit both SIRT1 and SIRT2, using SIRT1-specific or SIRT2-specific siRNA can help determine which sirtuin is primarily responsible for a particular observed effect of this compound. fishersci.ptfrontiersin.org
Application of Genetic Knockout Models
Genetic knockout models, particularly in mice, are valuable for studying the physiological roles of specific genes and how their absence affects an organism's response to pharmacological agents like this compound. Sirtuin knockout mouse models have been developed to advance studies across various scientific disciplines. cyagen.com
Studies using SIRT1 knockout mice have provided insights into the physiological functions of SIRT1 and how this compound, as a SIRT1 inhibitor, might exert its effects in vivo. For example, SIRT1-null mice exhibit deficits in short- and long-term associative memory and spatial learning, along with reduced dendritic branching in the hippocampus. nih.gov This suggests that SIRT1 is important for normal cognitive function. nih.gov Research on SIRT1 knockout mice has also revealed a defective reproductive phenotype, indicating a role for SIRT1 in fertility. oup.com
Conditional knockout models, where a gene is deleted in a specific tissue or cell type, offer even greater precision. For instance, using conditional models of genetic depletion, researchers have shown that the differentiation of dendritic cells toward a pro-Th2 phenotype requires the inhibition of PPAR-γ by SIRT1. aai.org Studies utilizing epidermis-specific Sirt1-knockout mice have been employed to investigate the role of SIRT1 in skin regeneration. mdpi.com
Genetic knockout studies can also help confirm whether this compound's effects are dependent on a specific sirtuin. In C. elegans, the muscle protection provided by this compound against a polyalanine muscular dystrophy protein was dependent on sir-2.1 (the C. elegans homolog of SIRT1) and daf-16 (a FoxO transcription factor homolog), but not aak-2 (an AMPK homolog). oup.com This genetic evidence supports the pharmacological findings that this compound's protective effects in this model are mediated through Sir2.1 and involve the FoxO pathway. oup.com
Genetic knockout models provide a systemic context to this compound research, allowing for the investigation of its effects on complex physiological processes and interactions between different cell types and organs.
Combination Studies with Other Research Compounds
Investigating this compound in combination with other research compounds is a common approach to explore potential synergistic or additive effects, identify underlying pathways, or understand how this compound interacts with other biological processes. These studies can involve combining this compound with other sirtuin modulators, inhibitors of different enzymes, or compounds targeting specific cellular pathways.
Combination studies have been conducted to assess the combined effects of this compound with traditional chemotherapeutic agents. For example, this compound has been observed to enhance the cytotoxicity of gemcitabine (B846) and cisplatin (B142131) in non-small cell lung cancer (NSCLC) cells. frontiersin.org However, a study on 4T1 breast cancer cells found no synergistic cytotoxic effects when this compound was combined with cisplatin, although the combination treatment, like this compound alone, reversed changes in immune cells in tumor-bearing mice that may have contributed to metastasis inhibition. researchgate.nettandfonline.com
This compound has also been combined with other sirtuin inhibitors or modulators to understand the interplay between different sirtuin isoforms or to explore broader sirtuin inhibition effects. For instance, studies might combine this compound with inhibitors selective for other sirtuins or with sirtuin activators like resveratrol to compare their effects and mechanisms. Research in C. elegans comparing this compound (a Sir2 inhibitor) and resveratrol ( a Sir2 activator) in a muscular dystrophy model showed that this compound promoted muscle protection while resveratrol reduced it, indicating opposing effects mediated through Sir2.1 but potentially involving different downstream pathways (FoxO for this compound, AMPK for resveratrol). oup.com
Furthermore, combination studies can involve this compound and compounds that affect pathways potentially regulated by sirtuins or influenced by this compound's other activities, such as its recently reported iron-chelating function. frontiersin.orgresearchgate.netnih.gov For example, combining this compound with holo-transferrin (which delivers iron to cells) has been used to investigate the biological consequences of this compound's iron chelation in NSCLC cells. nih.gov Another study combined this compound and AGK2 (another sirtuin inhibitor) with sodium dichloroacetate, observing elevated lysine (B10760008) acetylation and reduced serine phosphorylation of pyruvate (B1213749) dehydrogenase α1, which led to synergistic therapeutic effects. researchgate.net
These combination studies provide valuable data on how this compound interacts with other molecules and pathways, offering a more comprehensive understanding of its biological activities and potential applications.
Here is a table summarizing some of the research findings discussed:
| Methodological Approach | Sirtuin(s) Involved | Key Findings Related to this compound/Sirtuins | Organism/Cell Type | Source |
| siRNA (SIRT1-targeting) | SIRT1 | Downregulation of SIRT1 induced oxidative damage. mdpi.com Silencing SIRT1 inhibited cancer cell migration and invasion. researchgate.net Increased tissue factor protein. frontiersin.org | Various cell types, Adrenocortical cancer cells, Human endothelial cells | frontiersin.orgmdpi.comresearchgate.net |
| Genetic Knockout (SIRT1-null) | SIRT1 | Deficits in memory and learning; reduced hippocampal dendritic branching. nih.gov Defective reproductive phenotype. oup.com | Mice | nih.govoup.com |
| Genetic Knockout (SIRT1 conditional knockout) | SIRT1 | Required for differentiation of dendritic cells to pro-Th2 phenotype. aai.org Used to study skin regeneration. mdpi.com | Mice (Dendritic cells, Epidermis) | aai.orgmdpi.com |
| Genetic Knockout (sir-2.1 null) + this compound treatment | Sir2.1 (SIRT1 homolog) | Abolished this compound's muscle protection effect in a muscular dystrophy model. oup.com | C. elegans | oup.com |
| Combination Study (this compound + Gemcitabine/Cisplatin) | Not specified | Enhanced cytotoxicity of chemotherapeutic agents in NSCLC cells. frontiersin.org No synergistic cytotoxicity with cisplatin in breast cancer cells, but reversed immune changes. researchgate.nettandfonline.com | NSCLC cells, 4T1 breast cancer cells | frontiersin.orgresearchgate.nettandfonline.com |
| Combination Study (this compound + Resveratrol) | Sir2.1 (SIRT1 homolog) | Opposing effects on muscle pathology (this compound protective, Resveratrol detrimental) mediated via Sir2.1 but different pathways. oup.com | C. elegans | oup.com |
| Combination Study (this compound + Holo-transferrin) | Not specified | Used to investigate this compound's iron chelation function. nih.gov | NSCLC cells | nih.gov |
| Combination Study (this compound + AGK2 + Sodium dichloroacetate) | Sirtuins | Synergistic therapeutic effects with elevated lysine acetylation and reduced pyruvate dehydrogenase α1 phosphorylation. researchgate.net | Not specified in snippet context, likely cancer cells | researchgate.net |
Challenges and Future Directions in Sirtinol Academic Research
Characterization of Off-Target Effects and Pleiotropy
A significant challenge in using Sirtinol is the potential for off-target effects, where the compound influences biological pathways beyond its intended sirtuin inhibition. nih.gov Studies have indicated that this compound may exert pleiotropic effects, meaning it can affect multiple traits or pathways. nih.govscholarsportal.infonumberanalytics.com For instance, research in prostate cancer cells suggested that this compound's effects on cell cycle and growth might involve modulation of androgen, estrogen, and insulin-like growth factor-1 mediated pathways, in addition to sirtuin inhibition. nih.gov Furthermore, this compound has been found to act as an intracellular iron chelator, which can contribute to its biological effects, such as cytotoxicity in cancer cells, independent of or in parallel with sirtuin inhibition. researchgate.netnih.govresearchgate.net This iron chelation ability, observed through spectroscopic and structural data, highlights that this compound's biological profile is a composite of multiple interactions. researchgate.netresearchgate.net Understanding and thoroughly characterizing these off-target interactions and the resulting pleiotropic effects are essential for accurately interpreting research findings obtained using this compound. nih.gov Future research needs to employ comprehensive approaches to delineate the full spectrum of this compound's interactions within cellular systems.
Addressing Issues of Sirtuin Isoform Selectivity
Sirtuins comprise a family of seven isoforms (SIRT1-7) in mammals, each with distinct subcellular localizations, substrate specificities, and biological roles. frontiersin.orgnih.govnih.govnih.gov this compound was initially reported to inhibit yeast Sir2p, human SIRT1, and SIRT2 with varying potencies (IC50 values of 68 µM for Sir2p, 131 µM for SIRT1, and 38 µM for SIRT2). caymanchem.comfishersci.ptmedchemexpress.com While it shows some preference for SIRT2 over SIRT1 in certain assays, its selectivity profile across all seven mammalian sirtuin isoforms is not absolute. caymanchem.comfishersci.ptmedchemexpress.compnas.org Many early sirtuin inhibitors, including this compound, showed limited isoform specificity, which complicates the attribution of observed biological effects to the inhibition of a specific sirtuin. frontiersin.orgfrontiersin.org This lack of high selectivity remains a challenge in sirtuin research, as it can be difficult to discern the precise contribution of individual sirtuin isoforms to a biological process when using broad-spectrum inhibitors like this compound. frontiersin.orgfrontiersin.orgnih.gov Future efforts are focused on developing more potent and isoform-selective sirtuin modulators to enable more precise investigations into the functions of individual sirtuins. frontiersin.orgfrontiersin.orgnih.govnih.gov
Strategies for Improving Compound Potency
This compound's potency against sirtuin isoforms is in the micromolar range. caymanchem.comfishersci.ptmedchemexpress.com While useful as an early chemical probe, this moderate potency can be a limitation in research, potentially requiring higher concentrations to achieve desired inhibitory effects, which in turn might exacerbate off-target interactions. medchemexpress.comresearchgate.netnih.gov Improving the potency of sirtuin inhibitors is a key area of research and development. Structure-activity relationship (SAR) studies have been conducted on this compound and its derivatives to identify modifications that enhance inhibitory activity. frontiersin.orgresearchgate.net For instance, certain this compound analogues, such as m- and p-sirtinol, have shown improved potency against human SIRT1 and SIRT2 compared to the parent compound. researchgate.net Strategies for improving potency often involve rational design based on the structural understanding of sirtuin active sites and binding mechanisms, as well as high-throughput screening of compound libraries. frontiersin.orgnih.govmdpi.com The development of more potent this compound derivatives or novel chemical scaffolds with higher intrinsic activity is crucial for advancing research and potentially developing more effective sirtuin-targeted tools. researchgate.netmdpi.com
Elucidation of Full Molecular Mechanisms Beyond Direct Sirtuin Inhibition
While this compound is known to inhibit sirtuin deacetylase activity by interfering with the NAD+-dependent catalytic mechanism, a complete understanding of all its molecular interactions and downstream effects is still evolving. caymanchem.comnih.gov As highlighted by its iron-chelating ability, this compound can engage in interactions beyond directly blocking the sirtuin active site. researchgate.netnih.govresearchgate.net Research is needed to fully elucidate the molecular mechanisms by which this compound exerts its biological effects, including how its off-target interactions and metabolic transformations (such as in plants, where it can be metabolized) contribute to the observed phenotypes. caymanchem.compnas.org Advanced biochemical, structural, and cell biology techniques are necessary to map all relevant targets and pathways influenced by this compound. nih.govnih.gov A deeper understanding of these mechanisms will help researchers interpret experimental results more accurately and design studies that can differentiate between sirtuin-dependent and sirtuin-independent effects of this compound. nih.gov
Context-Dependent Research Findings and Their Interpretation
Research findings obtained using this compound can be context-dependent, varying based on the cell type, experimental model, and specific conditions used. frontiersin.orgresearchgate.net The pleiotropic nature of this compound and the varying roles of different sirtuin isoforms in different cellular contexts contribute to this variability. nih.govdovepress.comnih.govmdpi.com For example, the role of sirtuins in cancer can be complex, acting as either tumor promoters or suppressors depending on the specific cancer type and cellular environment. dovepress.comnih.govmdpi.com Consequently, the effects of this compound-mediated sirtuin inhibition might differ significantly between different cancer cell lines or in different physiological settings. nih.govnih.govnih.gov Researchers must carefully consider the specific context of their studies when interpreting results obtained with this compound and avoid generalizing findings across diverse biological systems without further validation. frontiersin.orgresearchgate.net This necessitates conducting research in relevant and well-characterized models and potentially using multiple approaches to confirm sirtuin-specific effects.
Development of Novel this compound Derivatives with Enhanced Research Utility
Given the limitations of the parent compound, a key future direction is the development of novel this compound derivatives or related compounds with improved properties for academic research. researchgate.net This includes designing molecules with higher potency, better sirtuin isoform selectivity, reduced off-target effects, and potentially improved pharmacokinetic properties for in vivo studies. frontiersin.orgfrontiersin.orgresearchgate.netnih.govmdpi.com Medicinal chemistry efforts focused on modifying the this compound scaffold, as demonstrated by the development of Salermide and other analogues, can lead to compounds with altered potency and selectivity profiles. researchgate.netnih.govrsc.org The goal is to create a toolbox of sirtuin modulators with well-defined specificities and mechanisms of action to enable more precise and reliable investigations into sirtuin biology. frontiersin.orgfrontiersin.orgnih.govmdpi.com
Understanding Synergistic Interactions in Research Models
This compound and other sirtuin inhibitors are sometimes used in combination with other therapeutic agents or in specific research models to explore synergistic interactions. caymanchem.comnih.govmdpi.comashpublications.org For example, studies have investigated the synergistic effects of this compound or other sirtuin inhibitors in combination with HDAC inhibitors or chemotherapy agents in cancer models. caymanchem.comnih.govnih.govashpublications.org Understanding the mechanisms underlying these synergistic interactions is important for both basic research and potential therapeutic applications. nih.govmdpi.comashpublications.org This involves investigating how this compound's effects on sirtuin activity and potentially other pathways modulate the cellular response to other agents. nih.govashpublications.org Future research should focus on systematically characterizing these synergistic interactions in various research models to uncover the underlying molecular mechanisms and identify potentially beneficial combinations for further investigation. nih.govmdpi.comashpublications.org
Contributions to Sirtuin Biology and Pathway Delineation
This compound, identified as one of the earliest small-molecule inhibitors of sirtuin enzymes, has played a significant role in the academic exploration and delineation of sirtuin biology and associated cellular pathways cenmed.comwikipedia.orgwikidata.org. Its initial discovery stemmed from phenotypic screening aimed at identifying inhibitors of the yeast Sir2 protein, the founding member of the sirtuin family cenmed.comthegoodscentscompany.com. Subsequent research extended its inhibitory effects to mammalian sirtuins, particularly SIRT1 and SIRT2 thegoodscentscompany.comakrivisbio.comwikidata.orgwikipedia.org.
The characterization of this compound as a sirtuin inhibitor provided researchers with a valuable chemical probe to investigate the diverse functions of these NAD+-dependent deacetylases in various biological contexts cenmed.comwikipedia.orgnih.govresearchgate.net. Studies utilizing this compound have contributed to understanding the involvement of sirtuins, predominantly SIRT1 and SIRT2, in critical cellular processes such as proliferation, apoptosis, and senescence thegoodscentscompany.comakrivisbio.comnih.govwikipedia.orgfishersci.ptdrugbank.com. For instance, this compound treatment has been shown to induce senescence-like growth arrest in certain cancer cell lines nih.govdrugbank.com.
Research employing this compound has also aided in the identification and validation of sirtuin substrates. By inhibiting sirtuin activity, this compound treatment can lead to increased acetylation levels of proteins that are substrates for the inhibited sirtuins. Notable examples include the transcription factor FoxO1 and the cytoskeletal protein α-tubulin, the acetylation status of which has been observed to increase upon this compound-mediated sirtuin inhibition, thereby contributing to the understanding of sirtuin-substrate relationships and downstream pathway modulation akrivisbio.comwikidata.orgnih.gov.
Furthermore, this compound has been instrumental in exploring the involvement of sirtuins in specific signaling cascades. Studies have utilized this compound to investigate the role of sirtuins in pathways such as the auxin signal transduction pathway in Arabidopsis, although the active molecular species in this context might be a metabolite of this compound nih.gov. Its application has also provided insights into the potential links between sirtuin activity and pathways like the Ras-MAPK signaling route drugbank.com.
While initially characterized, the precise mechanism of action and isoform selectivity of this compound have been subject to further investigation as more potent and selective sirtuin inhibitors have been developed wikidata.orgwikipedia.org. This compound is often described as a non-specific or pan-sirtuin inhibitor, with varying reported potencies for different isoforms thegoodscentscompany.comakrivisbio.comwikidata.orgwikipedia.orgfishersci.cafishersci.ca. Reported half-maximal inhibitory concentration (IC50) values for this compound against SIRT1 and SIRT2 show some variability across studies, reflecting differences in experimental conditions and assays.
| Sirtuin Isoform | Reported IC50 (µM) | Source Index |
| SIRT1 | 131 | wikidata.org |
| SIRT1 | ~threefold weaker than SIRT2 | wikipedia.org |
| SIRT2 | 58 | wikidata.org |
| SIRT2 | 38 | wikipedia.orgfishersci.pt |
| SIRT2 | ~64 (average for hydroxynaphthaldehydes) | nih.gov |
| Sir2p (yeast) | 68 | fishersci.pt |
Note: IC50 values can vary depending on assay conditions, substrate used, and protein source.
Molecular docking studies have offered insights into the potential binding modes of this compound, suggesting interactions within the active site of sirtuins like SIRT2, involving hydrogen bonds and van der Waals interactions fishersci.pt. However, the less characterized binding site and mechanism compared to newer inhibitors have presented challenges in fully understanding its molecular interactions wikidata.orgwikipedia.org.
A significant finding that has emerged from the continued study of this compound is its ability to function as an intracellular iron chelator in addition to its sirtuin inhibitory activity cenmed.comwikipedia.orgthegoodscentscompany.comfishersci.fi. This dual activity introduces a layer of complexity in interpreting the results of studies that have used this compound solely as a sirtuin inhibitor, highlighting the importance of considering potential off-target effects when employing chemical probes in biological research cenmed.comwikipedia.org. This discovery has contributed to a broader understanding of the potential for small molecules to exert effects through multiple mechanisms, influencing both enzyme activity and metal homeostasis wikipedia.org.
The academic research conducted using this compound, despite its limitations in specificity and the discovery of off-target effects, has undeniably contributed to the foundational understanding of sirtuin biology and the initial delineation of pathways regulated by SIRT1 and SIRT2. Its use as an early tool paved the way for the development and application of more refined sirtuin modulators, which continue to advance the field.
Q & A
Q. What are the primary molecular mechanisms of Sirtinol beyond SIRT1/2 inhibition, and how might these confound experimental outcomes?
this compound inhibits SIRT1/2 by competing with NAD⁺, but it also acts as an intracellular iron chelator, forming stable complexes with Fe(III) ions . This dual activity complicates data interpretation, as iron chelation can independently modulate oxidative stress pathways and protein stability. Researchers must control for iron-dependent effects by using iron supplementation or comparing results with structurally similar but inactive analogues (e.g., carbethoxy-sirtinol) .
Q. How should researchers optimize this compound dosage and treatment duration in in vitro studies?
Dosage depends on cell type and assay endpoints. For example:
- MCF-7 breast cancer cells : IC₅₀ values of 48.6 μM (24 h) and 43.5 μM (48 h) for apoptosis .
- Pancreatic cancer PANC-1 cells : 50 μM enhances 5-FU chemosensitivity .
- HepG2 cells : 25–100 μM inhibits HIF-1α accumulation under hypoxia . Pre-treatment durations vary; for HIF-1α suppression, ≥2 hours pre-hypoxia is required .
Q. What methodological approaches validate this compound-induced autophagy versus apoptosis?
- Autophagy : Measure LC3-I to LC3-II conversion via immunoblotting and quantify autophagic vacuoles using acridine orange/MDC staining. This compound upregulates Beclin-1 and LC3-II in MCF-7 cells .
- Apoptosis : Assess caspase-3 activation, Bax/Bcl-2 ratios, and Annexin V/PI staining. In microglia, this compound increases caspase-3 and Bax levels post-OGD/R injury .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in hypoxia-responsive pathways?
this compound inhibits HIF-1α accumulation only when administered before hypoxia, not after . This time-dependent effect underscores the need for precise treatment schedules. Discrepancies may also arise from cell-specific SIRT1/2 expression or iron-chelation-mediated off-target effects. Include controls with iron supplementation and validate findings using siRNA-mediated SIRT1/2 knockdown .
Q. What strategies improve this compound’s specificity in SIRT1/2 inhibition studies?
Q. How does this compound synergize with chemotherapeutic agents, and what experimental designs capture these interactions?
this compound enhances 5-FU efficacy in pancreatic cancer by downregulating SIRT1, which modulates apoptosis pathways. In PANC-1 cells, 50 μM this compound + 25 μg/mL 5-FU reduces proliferation by 69% vs. controls . For combination studies:
- Use isobologram analysis to quantify synergy.
- Validate mechanistically via RNA-seq or phosphoproteomics to identify overlapping pathways (e.g., MAPK/ERK) .
Q. What considerations are critical when translating in vitro this compound findings to in vivo models?
- Dosage : In mice, 2.5–5 mg/kg attenuates LPS-induced acute lung injury by inhibiting neutrophil elastase .
- Pharmacokinetics : this compound’s solubility in DMSO (6.25 mg/mL) limits bioavailability; consider nanoformulation for improved delivery .
- Toxicity : Monitor organ-specific iron depletion, particularly in liver and spleen .
Q. How can this compound be applied to non-cancer research contexts, such as microbial or inflammatory studies?
- Antimicrobial : this compound inhibits Acanthamoeba castellanii trophozoite proliferation (IC₅₀ = 25 μM) and encystation by targeting AcSir2 .
- Anti-inflammatory : At 10 μM, it reduces IL-5 in asthma models and attenuates LPS-mediated lung injury via neutrophil elastase inhibition .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
